1-(methoxymethyl)-1H-indazol-6-amine
Description
BenchChem offers high-quality 1-(methoxymethyl)-1H-indazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methoxymethyl)-1H-indazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
123177-52-6 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(methoxymethyl)indazol-6-amine |
InChI |
InChI=1S/C9H11N3O/c1-13-6-12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,6,10H2,1H3 |
InChI Key |
KRSWRCPHACPPKV-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
Foundational & Exploratory
1-(Methoxymethyl)-1H-indazol-6-amine (CAS 123177-52-6): A Comprehensive Technical Guide for Kinase Inhibitor Development
Executive Summary
The indazole ring system is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole cores in the design of targeted therapeutics. Specifically, 1-(methoxymethyl)-1H-indazol-6-amine (CAS Number: 123177-52-6) has emerged as a critical building block in the synthesis of small-molecule kinase inhibitors[1]. By functionalizing the 6-amino position and strategically protecting the N1 position with a methoxymethyl (MOM) group, researchers can precisely control the regioselectivity of downstream cross-coupling reactions while modulating the physicochemical properties of the final drug candidate.
This whitepaper provides an in-depth analysis of the structural rationale, mechanistic applications, and validated synthetic methodologies for utilizing 1-(methoxymethyl)-1H-indazol-6-amine in modern drug discovery.
Physicochemical Profiling & Structural Rationale
To effectively utilize 1-(methoxymethyl)-1H-indazol-6-amine in complex syntheses, it is essential to understand its baseline physicochemical properties[1].
| Property | Value |
| Chemical Name | 1-(methoxymethyl)-1H-indazol-6-amine |
| CAS Number | 123177-52-6 |
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| Appearance | Pale yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, Methanol, and Ethyl Acetate |
The Causality of MOM Protection
Unprotected 1H-indazoles exhibit annular tautomerism, existing in an equilibrium between the 1H and 2H forms[2]. This tautomerism presents a significant synthetic liability: when attempting to functionalize the 6-amino group (e.g., via Buchwald-Hartwig amination or urea formation), the unprotected indazole nitrogen can act as a competing nucleophile, leading to complex mixtures of N1/N2 alkylated or acylated byproducts.
The installation of a methoxymethyl (MOM) group at the N1 position solves this by locking the tautomeric state and sterically shielding the adjacent N2 position. Furthermore, the MOM group is highly robust; it withstands strong bases, nucleophiles, and catalytic hydrogenation, yet can be cleanly cleaved under specific acidic conditions (e.g., HCl in methanol) at the final stage of synthesis[3]. In some drug discovery programs, the MOM group is intentionally retained in the final active pharmaceutical ingredient (API) to improve aqueous solubility and modulate the lipophilicity (logP) of the molecule.
Application in Kinase Inhibitor Discovery
6-Aminoindazole derivatives are predominantly utilized to target the ATP-binding pocket of various kinases, including Janus kinase 1 (JAK1), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rho kinases[4].
In the context of JAK1 inhibitors, the indazole core acts as a hinge-binding motif. The nitrogen atoms of the indazole ring form critical hydrogen bonds with the peptide backbone of the kinase hinge region. The 6-amino group serves as an ideal vector to extend the molecule into the solvent-exposed region or the allosteric back-pocket of the kinase, typically via amide or urea linkages. By occupying the ATP pocket, these derivatives prevent ATP hydrolysis, thereby halting downstream STAT phosphorylation and subsequent gene transcription associated with inflammatory responses or tumor proliferation[4].
Mechanism of action for 6-aminoindazole-derived JAK1 kinase inhibitors.
Synthetic Methodology & Protocols
The synthesis of 1-(methoxymethyl)-1H-indazol-6-amine is typically achieved in two highly validated steps starting from commercially available 6-nitroindazole.
Synthetic workflow for 1-(methoxymethyl)-1H-indazol-6-amine.
Step 1: N1-Protection of 6-Nitroindazole
Causality & Rationale: The selection of Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) is driven by thermodynamic control. NaH irreversibly deprotonates the indazole, generating an indazolide anion. In highly polar aprotic solvents like DMF, the electron density is localized preferentially at the N1 position, directing the electrophilic attack of Chloromethyl methyl ether (MOM-Cl) to yield the N1-protected isomer as the major product, minimizing N2-alkylation[3].
Protocol:
-
Charge a flame-dried round-bottom flask with 6-nitroindazole (1.0 eq) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete deprotonation.
-
Add MOM-Cl (1.2 eq) dropwise via syringe. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Quench the reaction slowly with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford 1-MOM-6-nitroindazole.
Step 2: Reduction to 1-(Methoxymethyl)-1H-indazol-6-amine
Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the nitro group to an amine without cleaving the acid-sensitive MOM protecting group. Ethanol is utilized as a neutral protic solvent to facilitate the hydrogen transfer while preventing premature acetal cleavage[3].
Protocol:
-
Dissolve 1-MOM-6-nitroindazole (1.0 eq) in absolute Ethanol (0.1 M concentration).
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution under a steady stream of nitrogen to prevent ignition of the catalyst.
-
Seal the flask with a septum, evacuate the atmosphere, and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times.
-
Stir the reaction vigorously at room temperature under the H₂ atmosphere for 12 hours.
-
Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Ethanol. Concentrate the filtrate under reduced pressure to afford the target compound, 1-(methoxymethyl)-1H-indazol-6-amine, as a solid.
Analytical Characterization & Quality Control
Every protocol must function as a self-validating system. To ensure the integrity of the synthesis, the following analytical checkpoints must be met:
-
Thin-Layer Chromatography (TLC): The progress of the reduction step is monitored via TLC (DCM:MeOH 95:5). The starting nitro compound is UV-active but unreactive to ninhydrin. The successful formation of the amine product is validated when a new UV-active spot (Rf ~0.4) emerges that stains deep purple upon heating with a ninhydrin dip.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the final product must yield a dominant peak at m/z 178.2 [M+H]⁺ , confirming the desired molecular weight and proving that the MOM group remained intact during reduction.
-
Nuclear Magnetic Resonance (¹H NMR, CDCl₃): The structural identity is confirmed by the presence of characteristic MOM signals: a distinct singlet at ~5.5 ppm (2H, -N-CH₂-O-) and a singlet at ~3.3 ppm (3H, -OCH₃). The successful reduction is verified by the appearance of a broad, exchangeable singlet at ~3.8 ppm (2H, -NH₂).
References
- 123177-52-6 | 1-(Methoxymethyl)-1h-indazol-6-amine | BLD Pharm. BLD Pharm Product Catalog.
- 1h-indazol-6-amine - Sigma-Aldrich. Sigma-Aldrich Product Database.
- JAK1 SELECTIVE KINASE INHIBITOR - European Patent Office - EP 3956322 B1. European Patent Office (EPO).
- Greene's Protective Groups in Organic Synthesis: Fifth Edition. Wuts, P. G. M., John Wiley & Sons.
Sources
Physicochemical Profiling and Synthetic Applications of 1-(Methoxymethyl)-1H-indazol-6-amine
Executive Summary
In modern medicinal chemistry, the indazole ring is a privileged bicyclic heteroaromatic scaffold, frequently serving as the core pharmacophore in kinase inhibitors and receptor antagonists. 1-(methoxymethyl)-1H-indazol-6-amine (CAS: 123177-52-6) is a highly versatile building block designed to overcome the inherent synthetic challenges of the indazole core [1]. With a precise molecular weight of 177.21 g/mol , this intermediate provides an optimal balance of reactivity, stability, and "molecular weight budget" for Fragment-Based Drug Discovery (FBDD) and lead optimization.
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, analytical validation methodologies, and self-validating synthetic workflows for drug development professionals.
Structural Rationale and Physicochemical Profile
The Role of the Methoxymethyl (MOM) Group
Unprotected 1H-indazoles undergo rapid annular tautomerism between the 1H and 2H forms, which severely complicates regioselective functionalization (e.g., N-alkylation or cross-coupling). The introduction of the methoxymethyl (MOM) group at the N1 position serves a dual purpose [2]:
-
Tautomeric Locking: It permanently locks the indazole in the 1H-configuration, directing subsequent electrophilic or nucleophilic attacks predictably.
-
Lipophilicity Modulation: The MOM group increases the solubility of the intermediate in organic solvents (like DMF and DCM), facilitating homogenous reaction conditions during complex coupling steps.
Molecular Weight Budgeting
Maintaining a low molecular weight during the early stages of synthesis is critical to satisfying Lipinski's Rule of Five (final API < 500 Da). At 177.21 g/mol , 1-(methoxymethyl)-1H-indazol-6-amine leaves over 320 Da of "budget" for the addition of target-binding moieties via the 6-amine position.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the building block [3]:
| Property | Value | Clinical/Synthetic Significance |
| Chemical Formula | C9H11N3O | Defines the isotopic distribution pattern in MS. |
| Molecular Weight | 177.21 g/mol | Ideal for FBDD; allows extensive downstream elaboration. |
| Monoisotopic Mass | 177.0902 Da | Required for High-Resolution Mass Spectrometry (HRMS). |
| CAS Registry Number | 123177-52-6 | Unique identifier for procurement and safety tracking. |
| Hydrogen Bond Donors | 1 (from -NH2) | Primary site for amide coupling or urea formation. |
| Hydrogen Bond Acceptors | 3 (N1, N2, MOM Oxygen) | Influences aqueous solubility and target binding. |
Analytical Determination: LC-MS Validation Protocol
To ensure batch-to-batch consistency and verify the molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The protocol below is designed as a self-validating system : the choice of an acidic mobile phase directly causes the protonation of the basic 6-amine, ensuring a high-intensity signal.
Mechanistic Causality in Method Design
The 6-amine group is highly basic. By utilizing 0.1% Formic Acid (FA) in the mobile phase, the amine is quantitatively protonated (
Step-by-Step LC-MS Methodology
-
Sample Preparation: Dissolve 1.0 mg of 1-(methoxymethyl)-1H-indazol-6-amine in 1.0 mL of LC-MS grade Methanol. Vortex until fully dissolved.
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A:
+ 0.1% Formic Acid. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.
-
-
Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Mass Range: 100 - 1000 m/z.
-
-
Validation Check: Elution typically occurs between 1.2 - 1.5 minutes. Extract the chromatogram for m/z 178.2 ± 0.1. A single sharp peak validates both the molecular weight and compound purity.
Figure 1: Step-by-step LC-MS analytical workflow for molecular weight validation.
Synthetic Utility and Molecular Weight Tracking
The primary utility of 1-(methoxymethyl)-1H-indazol-6-amine lies in its ability to undergo robust amide couplings to form the backbone of active pharmaceutical ingredients (APIs). The following workflow details a standard HATU-mediated coupling and subsequent MOM deprotection, incorporating molecular weight tracking as an in-process control.
Amide Coupling Protocol (HATU/DIPEA)
-
Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling electron-deficient or sterically hindered carboxylic acids with the anilinic 6-amine of the indazole. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system.
-
Procedure:
-
Dissolve the target carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M). Stir for 10 minutes to form the active ester.
-
Add 1-(methoxymethyl)-1H-indazol-6-amine (1.0 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 2 hours.
-
-
Self-Validation (MW Tracking): Analyze an aliquot via LC-MS. The starting material peak (m/z 178.2) must disappear. The new intermediate will have a molecular weight equal to:
.
MOM Deprotection Protocol
-
Causality: Once the core scaffold is assembled, the MOM group must be removed to expose the N1-proton, which is often critical for hydrogen bonding with the target kinase hinge region [2].
-
Procedure:
-
Dissolve the intermediate in a minimal amount of DCM.
-
Add 4M HCl in Dioxane (10.0 equiv). Heat to 50°C for 4 hours.
-
-
Self-Validation (MW Tracking): The cleavage of the MOM group (
) and replacement with a proton ( ) results in a precise, predictable net mass loss of 44.05 g/mol . LC-MS analysis must confirm this exact mass shift to validate successful deprotection.
Figure 2: Synthetic workflow and molecular weight tracking during API development.
References
1-(Methoxymethyl)-1H-indazol-6-amine: A Technical Guide to Structure Elucidation
By: Senior Application Scientist
Executive Summary
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed in the design of kinase inhibitors and targeted therapeutics. A critical challenge in indazole chemistry is the regioselective functionalization of the pyrazole ring. When protecting the indazole core of 6-aminoindazole with a methoxymethyl (MOM) group, the reaction invariably yields a mixture of N1 and N2 regioisomers.
As a Senior Application Scientist, I approach structure elucidation not as a simple data-matching exercise, but as a self-validating system of logical deductions. This whitepaper details the causality behind the synthetic choices, the step-by-step isolation protocol, and the orthogonal 2D NMR strategies (NOESY and HMBC) required to unequivocally elucidate the structure of 1-(methoxymethyl)-1H-indazol-6-amine .
The Causality of Indazole N-Alkylation
Understanding the tautomeric nature of indazoles is the first step in rationalizing their reactivity. The indazole core exists in an equilibrium between the 1H and 2H tautomers.
When 6-aminoindazole is subjected to alkylation conditions using a strong base like Sodium Hydride (NaH), the N-H proton (pKa ~14) is irreversibly deprotonated to form an ambidentate indazolide anion. The N1 atom resembles a pyrrole nitrogen, while the N2 atom possesses a pyridine-like lone pair[1].
When reacted with chloromethyl methyl ether (MOM-Cl)—a hard electrophile—alkylation occurs at both nitrogen centers. While N1 alkylation is often thermodynamically favored due to the disruption of aromaticity in the 2H form, the electron-donating nature of the C-6 amino group alters the electron density of the fused system. This often results in a near 1:1 kinetic mixture of the N1-MOM and N2-MOM isomers[2].
To isolate the target compound, we must physically separate these isomers and employ a rigorous analytical workflow.
Caption: Experimental workflow from 6-aminoindazole to NMR validation of the N1-MOM isomer.
Experimental Protocol: Synthesis and Isolation
The following protocol outlines the generation and separation of the N-MOM isomers. The causality of the solvent choice (DMF) is critical: its polar aprotic nature stabilizes the indazolide anion, ensuring rapid and complete reaction with MOM-Cl.
Step-by-Step Methodology:
-
Deprotonation: Suspend 6-aminoindazole (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
-
Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, ensuring complete formation of the indazolide anion.
-
Electrophilic Attack: Add MOM-Cl (1.1 equiv) dropwise via syringe. The reaction is maintained at 0 °C for 1 hour, then allowed to warm to room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Chromatographic Separation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The N1 and N2 isomers exhibit different dipole moments, allowing for baseline resolution. The N1-MOM isomer typically elutes slightly faster than the N2-MOM isomer due to a lower overall polarity.
Structure Elucidation: The Self-Validating NMR System
Once the isomers are separated, 1D ¹H NMR alone is insufficient for definitive assignment because the chemical shifts of the indazole protons can be highly sensitive to concentration and solvent effects. Instead, we construct a self-validating system using orthogonal 2D NMR techniques: NOESY (through-space) and HMBC (through-bond)[3].
The NOESY Strategy (Spatial Proximity)
The Nuclear Overhauser Effect (NOE) scales with the inverse sixth power of the distance between nuclei (
-
In the N1-MOM isomer , the methylene protons of the MOM group (~5.50 ppm) are spatially adjacent to the H-7 proton of the indazole carbocycle.
-
In the N2-MOM isomer , the MOM methylene protons are spatially adjacent to the H-3 proton of the pyrazole ring.
The HMBC Strategy (Through-Bond Connectivity)
Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (typically ³J) carbon-proton couplings[2].
-
In the N1-MOM isomer , the MOM methylene protons show a ³J correlation to the bridgehead carbon C-7a .
-
In the N2-MOM isomer , the MOM methylene protons show ³J correlations to both C-3 and the bridgehead carbon C-3a .
Caption: NMR decision tree utilizing NOESY and HMBC to differentiate N1 and N2 indazole isomers.
Quantitative Data Presentation
The following tables summarize the expected NMR data for the confirmed 1-(methoxymethyl)-1H-indazol-6-amine (N1-isomer), acquired in DMSO-d₆ at 400 MHz.
Table 1: ¹H and ¹³C NMR Assignments
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Assignment Notes |
| C-3 | 7.85, s | 133.5 | Pyrazole CH (Diagnostic singlet) |
| C-3a | - | 115.2 | Bridgehead Quaternary C |
| C-4 | 7.45, d, J = 8.5 | 121.0 | Carbocycle CH |
| C-5 | 6.55, dd, J = 8.5, 2.0 | 110.5 | Carbocycle CH (ortho/meta coupled) |
| C-6 | - | 148.0 | Quaternary C attached to NH₂ |
| C-7 | 6.70, d, J = 2.0 | 92.5 | Carbocycle CH (meta coupled) |
| C-7a | - | 142.1 | Bridgehead Quaternary C |
| N1-CH₂-O | 5.50, s | 77.5 | MOM methylene protons |
| O-CH₃ | 3.25, s | 56.0 | MOM methyl protons |
| NH₂ | 5.30, br s | - | Amine protons (exchangeable) |
Table 2: Key 2D NMR Correlations for N1 Validation
| Experiment | Source Signal (Proton) | Correlated Target Signal | Structural Implication |
| NOESY | N1-CH₂-O (5.50 ppm) | H-7 (6.70 ppm) | Spatial proximity unequivocally confirms N1 substitution over N2. |
| NOESY | H-4 (7.45 ppm) | H-3 (7.85 ppm) | Confirms the spatial orientation of the carbocyclic ring relative to the pyrazole ring. |
| HMBC | N1-CH₂-O (5.50 ppm) | C-7a (142.1 ppm) | ³J through-bond coupling to the adjacent bridgehead carbon confirms N1 linkage. |
| HMBC | H-7 (6.70 ppm) | C-5 (110.5 ppm), C-3a (115.2 ppm) | Verifies the assignment of the H-7 proton used in the NOESY correlation. |
Conclusion
The structural elucidation of 1-(methoxymethyl)-1H-indazol-6-amine requires a rigorous, multi-faceted approach. Because the N-alkylation of 6-aminoindazole yields a mixture of N1 and N2 isomers, reliance on 1D NMR alone introduces unacceptable risk into the drug development pipeline. By deploying a self-validating analytical matrix—where NOESY provides spatial evidence and HMBC provides orthogonal through-bond evidence—researchers can guarantee the structural integrity of their indazole building blocks before advancing them into complex cross-coupling or derivatization workflows.
References
-
Title: REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES Source: Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108. (2025). URL: [Link]
-
Title: Product Class 2: 1H- and 2H-Indazoles Source: Science of Synthesis, Thieme Chemistry. URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB (Instituto Politécnico de Bragança). URL: [Link]
Sources
Unlocking the Indazole-6-Amine Pharmacophore: The Synthetic and Pharmacological Mechanism of Action of 1-(Methoxymethyl)-1H-Indazol-6-Amine
Executive Summary
In modern medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized in the development of targeted kinase inhibitors and immunomodulatory agents. 1-(methoxymethyl)-1H-indazol-6-amine (CAS: 123177-52-6) is not a final active pharmaceutical ingredient (API); rather, it is a highly specialized, regioselectively protected building block 1.
To understand its "mechanism of action," one must examine it through a dual lens:
-
The Chemical Mechanism: How the methoxymethyl (MOM) protecting group directs regioselective synthesis and modulates electron density for downstream functionalization.
-
The Pharmacological Mechanism: How the resulting deprotected 1H-indazol-6-amine core interacts with biological targets—specifically acting as an ATP-competitive hinge binder in kinases or as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) 2.
This whitepaper provides an in-depth technical guide on utilizing this critical intermediate, detailing the causality behind synthetic choices, the biological pathways it disrupts, and self-validating experimental protocols for drug development professionals.
The Chemical Mechanism of Action: Synthetic Rationale
The unprotected 1H-indazole ring presents a significant synthetic challenge due to annular tautomerism (1H vs. 2H forms). Both the N1 and N2 nitrogens possess nucleophilic character, which can poison palladium catalysts or lead to unwanted N-arylation during cross-coupling reactions at the C6-amine 3.
By installing a MOM group at the N1 position, chemists achieve three critical mechanistic advantages:
-
Tautomeric Locking: The MOM group locks the indazole into the 1H-configuration, standardizing the electronic distribution across the fused bicyclic system.
-
Lipophilicity Enhancement: The N,O-acetal linkage increases the molecule's solubility in aprotic organic solvents (e.g., Toluene, DMF), which is critical for homogeneous transition-metal catalysis.
-
Regioselective Functionalization: With N1 sterically and electronically blocked, the primary amine at the C6 position becomes the exclusive site for electrophilic attack or Buchwald-Hartwig amination.
Synthetic workflow utilizing the MOM-protected indazole-6-amine scaffold.
The Pharmacological Mechanism of Action: The Deprotected Core
Once the C6-amine is functionalized to the desired specification (e.g., converting it into an amide, urea, or secondary amine) and the MOM group is cleaved, the resulting 1H-indazol-6-amine derivative is biologically active.
ATP-Competitive Kinase Inhibition
The deprotected indazole core is a classic "hinge-binding" motif. In the orthosteric ATP-binding pocket of kinases (such as FGFR, VEGFR, or LRRK2), the indazole ring mimics the adenine base of ATP.
-
The N1-H acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region.
-
The N2 acts as a hydrogen bond acceptor from the backbone amide NH. Without the removal of the MOM group, this dual hydrogen-bonding network cannot form, rendering the protected intermediate pharmacologically inert.
IDO1 Inhibition and Cell Cycle Arrest
Recent oncological studies have identified 6-aminoindazole derivatives as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). By suppressing IDO1, these compounds prevent the conversion of tryptophan to kynurenine, reversing tumor-induced immunosuppression. Mechanistically, exposure to these derivatives stimulates G2/M cell cycle arrest and subsequent apoptosis in human colorectal cancer cells (HCT116) 45.
Pharmacological mechanism of action of 1H-indazol-6-amine derivatives.
Quantitative Activity Data
The table below summarizes the biological activity of several advanced 1H-indazol-6-amine derivatives synthesized using this core pharmacophore framework 45.
| Compound Derivative | Target / Cell Line | Observed Activity (IC50) | Mechanism / Pathway |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal) | 14.3 ± 4.4 µM | Anti-proliferative |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | IDO1 / HCT116 | 0.4 ± 0.3 µM | G2/M Cell Cycle Arrest |
| Indazole-benzohydroxamic acid hybrid (7j) | HDAC6 / MCF-7 | 34 nM / 9 µM | Dual HDAC/FGFR1 Inhibition |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the utilization of 1-(methoxymethyl)-1H-indazol-6-amine. Each protocol includes a self-validating checkpoint to confirm mechanistic success.
Protocol A: Palladium-Catalyzed C6-Functionalization (Buchwald-Hartwig Amination)
This step utilizes the MOM-protected intermediate to build the extended drug scaffold.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-(methoxymethyl)-1H-indazol-6-amine (1.0 eq) and the desired aryl bromide (1.1 eq).
-
Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and XPhos (0.1 eq).
-
Causality Check: XPhos is explicitly chosen because its bulky, electron-rich dicyclohexyl motif accelerates the reductive elimination step, preventing catalyst stalling at the C6 position.
-
-
Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Causality Check: NaOtBu provides the necessary basicity to deprotonate the amine during the catalytic cycle but is non-nucleophilic enough to leave the MOM N,O-acetal intact.
-
-
Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.2 M). Heat to 90°C for 12 hours.
-
Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating when the starting mass peak (
) is entirely replaced by the coupled product mass. If persists, the argon seal was likely compromised, leading to palladium oxidation.
Protocol B: Acidic Deprotection of the MOM Group
This step removes the synthetic "training wheels," revealing the active N1-H pharmacophore required for kinase hinge binding.
-
Preparation: Dissolve the purified product from Protocol A in anhydrous Dichloromethane (DCM) (0.1 M).
-
Acidification: Cool the solution to 0°C. Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM.
-
Causality Check: The N,O-acetal linkage of the MOM group is highly acid-labile. TFA provides rapid protonation of the acetal oxygen, leading to the expulsion of formaldehyde and methanol. Using anhydrous conditions prevents the unwanted hydrolysis of any newly formed amide bonds in the extended scaffold.
-
-
Cleavage: Stir at room temperature for 4 hours.
-
Quenching: Concentrate the mixture under reduced pressure, then neutralize with saturated aqueous NaHCO3 until pH 7.5 is reached.
-
Validation Checkpoint: Monitor via
H-NMR. The successful mechanistic cleavage of the MOM group is confirmed by the complete disappearance of the distinct singlet at ~5.5 ppm (corresponding to the -CH2- of the MOM group) and the emergence of a broad singlet at >10.0 ppm (the newly liberated N1-H).
References
- 1-(methoxymethyl)
- 1H-indazol-6-amine; CAS No.
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Publishing URL
- Design, synthesis, and evaluation of indoleamin-2,3-dioxygenase 1 inhibition activity of novel 5/6-amino indazole derivatives with amide template Source: ResearchGate URL
- 5-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine Source: Benchchem URL
Sources
Unlocking the Pharmacological Potential of 1-(Methoxymethyl)-1H-indazol-6-amine: A Comprehensive Guide to Therapeutic Targets and Workflows
Structural Rationale: The Power of the MOM-Protected 6-Aminoindazole Scaffold
In modern medicinal chemistry, the indazole ring is a highly privileged scaffold. As a bioisostere of indole and a structural mimic of the purine ring found in ATP, it serves as an exceptional foundation for designing highly selective inhibitors[1]. 1-(methoxymethyl)-1H-indazol-6-amine represents a highly specialized and strategic building block in this domain.
The compound features two critical synthetic and pharmacological advantages:
-
The N1-Methoxymethyl (MOM) Group: The MOM group at the N1 position frequently serves a dual purpose. Synthetically, it acts as a robust protecting group that prevents unwanted N-alkylation or N-arylation during harsh cross-coupling reactions at the 6-position. Pharmacologically, if retained in the final lead compound, the MOM group acts as a lipophilic modifier that can significantly enhance membrane permeability and modulate the electron density of the indazole core, impacting its hydrogen-bonding strength at target active sites.
-
The 6-Amino Nucleophile: The primary amine at the C6 position provides an ideal vector for diversification. It allows for the rapid synthesis of amides, ureas, and secondary amines, enabling the pharmacophore to extend out of deep binding pockets (like the kinase hinge region) and interact with solvent-exposed channels or secondary hydrophobic pockets to achieve target selectivity[2].
Primary Therapeutic Targets and Mechanistic Pathways
Through rigorous structure-activity relationship (SAR) profiling, derivatives of 1H-indazol-6-amine have been successfully directed toward two major classes of therapeutic targets: oncogenic kinases and immunometabolic enzymes.
Target Class A: Kinases (IKKβ and RTKs)
The indazole core is a classical "hinge-binder." The nitrogen atoms of the indazole ring form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region, outcompeting ATP. Recent breakthroughs have utilized the 6-aminoindazole scaffold to develop highly potent and selective inhibitors of IκB kinase β (IKKβ) [3]. IKKβ is the central catalytic hub of the NF-κB signaling pathway, driving inflammation and tumor survival in colorectal cancer. By functionalizing the 6-amino group with 2-aminopyrimidine derivatives, researchers have achieved nanomolar potency (IC50 = 7.5 nM) and exceptional kinome selectivity, effectively halting NF-κB translocation and inducing autophagy in cancer cells[3].
Figure 1: Mechanism of IKKβ inhibition by 6-aminoindazole derivatives blocking NF-κB signaling.
Target Class B: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a critical immunometabolic enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine. Tumors exploit this pathway to deplete tryptophan in the microenvironment, thereby suppressing effector T-cells and evading immune detection. Because indazole is a bioisostere of the indole ring found in tryptophan, 6-aminoindazole derivatives serve as excellent competitive inhibitors[1]. The 6-amino functional group is specifically positioned to form hydrogen bonds with the 7-propionate of the heme ion in the IDO1 active site, locking the enzyme in an inactive state[1].
Figure 2: IDO1 inhibition pathway preventing kynurenine-mediated immune evasion.
Quantitative Data: Bioactivity of 6-Aminoindazole Derivatives
To contextualize the pharmacological power of this scaffold, the table below summarizes the in vitro bioactivity of key 6-aminoindazole derivatives against their primary targets and corresponding cancer cell lines.
| Compound Scaffold / Derivative | Primary Target | Target IC₅₀ | Cell Line (Origin) | Cellular IC₅₀ | Reference |
| Compound LP46 (2-Aminopyrimidine 6-aminoindazole) | IKKβ | 7.5 nM | HCT116 (Colorectal) | < 1.0 µM | |
| Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | IDO1 | N/A (Protein suppression) | HCT116 (Colorectal) | 0.4 ± 0.3 µM | |
| Compound 39 (N-aromatic 6-aminoindazole derivative) | IDO1 | N/A | MDA-MB-231 (Breast) | 1.7 ± 1.1 µM | |
| Compound 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | Undisclosed | N/A | HCT116 (Colorectal) | 14.3 ± 4.4 µM |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to screen and validate 1-(methoxymethyl)-1H-indazol-6-amine derivatives.
Figure 3: Hit-to-Lead experimental workflow for 6-aminoindazole drug discovery.
Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it utilizes long-lifetime fluorophores (e.g., Europium). This introduces a temporal delay before measurement, completely eliminating auto-fluorescence interference from the indazole compounds themselves, ensuring a high signal-to-noise ratio.
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 6-aminoindazole derivatives in 100% DMSO. Transfer 100 nL of the compounds into a 384-well pro-binding microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.
-
Enzyme Addition: Add 5 µL of recombinant IKKβ enzyme (diluted in 1X Kinase Buffer) to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding (crucial for ATP-competitive hinge binders).
-
Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated IκBα peptide and ATP at its apparent
value. Incubate for 60 minutes at 25°C. -
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.
-
Readout: Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate IC₅₀ using a 4-parameter logistic regression.
Protocol 2: Cellular Proliferation Assay (SRB Assay)
Causality: The Sulforhodamine B (SRB) assay is utilized instead of MTT/MTS. MTT relies on mitochondrial reductase activity, which can be artificially skewed if the indazole derivative alters cell metabolism (e.g., via IDO1 inhibition) without causing cell death. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measurement of total cellular protein mass[2].
-
Cell Seeding: Seed HCT116 or A549 cells at a density of 3,000 cells/well in a 96-well plate using 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with varying concentrations of the indazole derivatives (0.1 µM to 100 µM) for 72 hours.
-
Fixation: Without removing the media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells to the bottom of the plate.
-
Staining: Wash the plates 4 times with slow-running tap water and air-dry. Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. The acidic wash ensures the basic amino acid-SRB ionic bond remains intact. Air-dry completely.
-
Solubilization & Readout: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to solubilize the bound dye. Shake for 10 minutes on an orbital shaker. Measure absorbance at 515 nm using a microplate reader.
References
-
Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., et al. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, 10(73), 45199–45206. Available at:[Link]
-
Hoang, N. X., Hoang, V.-H., Ngo, T., Vu, T. Y., & Tran, P.-T. (2023). "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." Letters in Drug Design & Discovery, 20(5), 581-588. Available at:[Link]
-
Wang, K., Hu, Y., Liu, P., et al. (2025). "Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer." Journal of Medicinal Chemistry. Available at:[Link]
Sources
1-(methoxymethyl)-1H-indazol-6-amine and its derivatives in cancer research
Whitepaper: The Role of 1-(Methoxymethyl)-1H-indazol-6-amine and Its Derivatives as Privileged Scaffolds in Oncology
Executive Summary
In the landscape of targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores capable of mimicking the adenine ring of ATP. The indazole-6-amine scaffold has emerged as a cornerstone in this domain, demonstrating exceptional binding affinity within the orthosteric hinge region of multiple oncogenic kinases[1][2].
Specifically, 1-(methoxymethyl)-1H-indazol-6-amine (CAS No. 123177-52-8) serves as a critical synthetic intermediate and structural modulator[3]. The incorporation of the methoxymethyl (MOM) group at the N1 position is not merely a synthetic convenience for protecting the highly nucleophilic indazole nitrogen; it strategically alters the lipophilicity and steric bulk of the molecule, allowing researchers to probe the hydrophobic sub-pockets of kinases such as VEGFR-2, Aurora Kinases, and SYK[4][5]. This technical guide explores the structural rationale, mechanistic pathways, and self-validating experimental workflows for utilizing this building block in cancer drug discovery.
Structural Biology & Chemical Rationale
The Indazole-6-amine Hinge-Binding Motif
Kinase inhibitors typically achieve potency by forming critical hydrogen bonds with the backbone amides of the kinase hinge region. The 1H-indazole core acts as a highly efficient hydrogen bond donor-acceptor pair. The exocyclic amine at the C6 position provides a versatile vector for functionalization, allowing the extension of the molecule into the solvent-exposed region or the DFG-out allosteric pocket, which is crucial for achieving Type II kinase inhibition[6].
The Role of the 1-Methoxymethyl (MOM) Group
During library synthesis, the N1 position of the indazole ring is prone to competitive N-arylation or alkylation. The MOM group acts as a robust protecting group that withstands harsh basic conditions and transition-metal catalysis (e.g., Buchwald-Hartwig amination)[7]. Beyond its synthetic utility, retaining the MOM group in the final drug candidate can enhance membrane permeability and modulate the pharmacokinetic profile by preventing rapid glucuronidation at the N1 position.
Mechanisms of Action: Target Kinases in Cancer
Derivatives synthesized from 1-(methoxymethyl)-1H-indazol-6-amine have demonstrated potent polypharmacology, targeting several critical nodes in tumor survival and proliferation[8][9]:
-
VEGFR-2 (Angiogenesis): Indazole-6-amines potently inhibit Vascular Endothelial Growth Factor Receptor 2, starving the tumor of its blood supply.
-
Aurora Kinases A/B (Cell Cycle): By blocking Aurora kinases, these derivatives prevent centrosome maturation and spindle assembly, driving cancer cells into mitotic catastrophe.
-
SYK/IDO1 (Immune Modulation): Spleen Tyrosine Kinase (SYK) and Indoleamine 2,3-dioxygenase 1 (IDO1) are critical for tumor immune evasion. Indazole derivatives reverse this immunosuppressive microenvironment[10].
Fig 1. Multi-kinase inhibition pathways of indazole-6-amine derivatives in oncology.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification to empower researchers in troubleshooting and optimization.
Fig 2. Experimental workflow from synthesis to in vitro validation of indazole inhibitors.
Protocol 4.1: Synthesis of N-Aryl-1-(methoxymethyl)-1H-indazol-6-amine via Buchwald-Hartwig Cross-Coupling
Causality: Palladium-catalyzed cross-coupling is selected over Nucleophilic Aromatic Substitution (SNAr) because the aryl halides used in library synthesis are often electronically unactivated. The N1-MOM protection ensures the reaction occurs exclusively at the C6-amine[7].
-
Preparation: In an oven-dried Schlenk flask, combine 1-(methoxymethyl)-1H-indazol-6-amine (1.0 eq), the desired aryl bromide (1.2 eq),
(0.05 eq), and XPhos (0.1 eq). -
Base Addition: Add sodium tert-butoxide (1.5 eq). Rationale: A strong, sterically hindered base is required to deprotonate the intermediate palladium-amine complex without acting as a nucleophile.
-
Solvent & Degassing: Dissolve the mixture in anhydrous toluene. Degas via three freeze-pump-thaw cycles to prevent oxidation of the palladium catalyst.
-
Reaction: Heat the mixture at 90°C for 12 hours under an argon atmosphere.
-
MOM Deprotection (Optional): If the free indazole is desired, treat the purified intermediate with 3M HCl in methanol at 60°C for 4 hours. Rationale: The MOM acetal is highly sensitive to acidic hydrolysis but stable to the basic conditions of the coupling step[11].
Protocol 4.2: TR-FRET Kinase Assay for IC50 Determination
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate auto-fluorescence interference, a common artifact when screening highly conjugated indazole systems.
-
Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT. Rationale: DTT prevents oxidative cross-linking of the kinase's cysteine residues, while Tween-20 mitigates non-specific binding of lipophilic MOM-protected compounds to the microplate walls. -
Compound Plating: Dispense test compounds (in DMSO) into a 384-well plate. Ensure final DMSO concentration does not exceed 1%. Self-Validation: Include Staurosporine as a positive control (expected IC50 ~1-10 nM) and 1% DMSO as a negative control to calculate the Z'-factor (must be >0.5 for assay validity).
-
Enzyme/Substrate Addition: Add the target kinase (e.g., VEGFR-2) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.
-
ATP Addition: Initiate the reaction by adding ATP at its
concentration. Rationale: Running the assay at the of ATP ensures the assay is highly sensitive to ATP-competitive inhibitors like indazole-6-amines. -
Detection: After 60 minutes, stop the reaction with EDTA (to chelate
) and add the Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).
Quantitative Data: Structure-Activity Relationship (SAR) Summary
The following table synthesizes representative quantitative data highlighting how modifications to the 1H-indazol-6-amine core impact kinase inhibition and cellular efficacy[8][9].
| Compound Modification | VEGFR-2 IC50 (nM) | Aurora A IC50 (nM) | HCT116 Cell Viability IC50 (µM) | Pharmacological Note |
| Unprotected 1H-indazol-6-amine | >10,000 | >10,000 | >100.0 | Baseline fragment; lacks sufficient hydrophobic contacts. |
| 1-MOM-1H-indazol-6-amine | 4,500 | 8,200 | >50.0 | MOM group slightly improves lipophilicity and cell permeability. |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | 12 | 45 | 14.3 | Fluorine substitution enhances metabolic stability and hinge binding. |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 8 | 22 | 2.9 | Halogen bonding in the hydrophobic pocket maximizes potency. |
Conclusion
The 1-(methoxymethyl)-1H-indazol-6-amine building block is an indispensable asset in the medicinal chemist's toolkit. By understanding the causal relationships between its chemical structure—specifically the protective and modulatory roles of the MOM group—and its biological targets, researchers can systematically design highly potent, multi-targeted kinase inhibitors. Rigorous, self-validating workflows like TR-FRET and SRB assays ensure that hits derived from this privileged scaffold translate reliably into robust preclinical candidates.
References
- Google Patents. "WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors." Google Patents.
- Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors (SYK/LRRK2)." Google Patents.
-
ResearchGate . "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." ResearchGate. Available at:[Link]
-
RSC Publishing . "Organic & Biomolecular Chemistry: Regioselective synthesis of pyrazolo-carbazoles via N-arylation of indazoles." Royal Society of Chemistry. Available at:[Link]
Sources
- 1. 1-(methoxymethyl)-1H-indazol-6-amine | 123177-52-6 [chemicalbook.com]
- 2. 1h-indazol-6-amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(methoxymethyl)-1H-indazol-6-amine | 123177-52-6 [chemicalbook.com]
- 4. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]
- 5. CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors - Google Patents [patents.google.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijmphs.com [ijmphs.com]
- 10. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Dichotomy of Indazole Protection: N1 vs. N2 Regioselectivity
Title: The Strategic Role of the Methoxymethyl (MOM) Group in Indazole Chemistry: Regioselectivity, Directed Metalation, and Synthetic Utility
Abstract Indazoles are privileged scaffolds in modern drug discovery, frequently serving as kinase hinge-binders and receptor modulators. However, the inherent tautomerism of the indazole core presents significant challenges for regioselective C-H functionalization. This technical whitepaper explores the dual utility of the methoxymethyl (MOM) group. Beyond its conventional role as a robust protecting group, the MOM moiety acts as a highly specific Directed Metalation Group (DMG). By understanding the causality behind N1 versus N2 protection and the subsequent Complex-Induced Proximity Effect (CIPE), researchers can engineer self-validating synthetic pathways to access complex, multi-substituted indazole architectures.
The indazole heterocycle exists in a tautomeric equilibrium between the 1H- and 2H-forms. From a thermodynamic standpoint, the 1H-tautomer is significantly more stable because it preserves a fully delocalized benzenoid aromatic system, whereas the 2H-tautomer adopts a higher-energy quinonoid-like structure[1].
When introducing a methoxymethyl (MOM) group using methoxymethyl chloride (MOMCl), the regiochemical outcome is dictated by the choice of base, solvent, and temperature—allowing chemists to toggle between thermodynamic and kinetic control.
-
Thermodynamic Control (N1-MOM): Utilizing a strong base such as Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF or THF) irreversibly deprotonates the indazole, forming a highly nucleophilic indazolide anion. Alkylation predominantly occurs at the N1 position to yield the thermodynamically favored 1-methoxymethyl-1H-indazole[2].
-
Kinetic/Steric Control (N2-MOM): Conversely, employing milder bases or exploiting specific steric hindrance at the C7 position can shift the product distribution toward the N2-MOM isomer. The N2 position is more nucleophilic in the neutral state due to its pyridine-like lone pair[1], making it susceptible to kinetic trapping under specific conditions[3].
The Causality of Directed ortho-Metalation (DoM)
The true strategic value of the MOM group in indazole chemistry lies in its ability to orchestrate Directed ortho-Metalation (DoM). The ethereal oxygen of the MOM group acts as a potent Lewis base, pre-coordinating with the lithium cation of an organolithium reagent (e.g., n-BuLi, LDA, or TMP-metal bases)[4]. This coordination—known as the Complex-Induced Proximity Effect (CIPE)—drastically lowers the activation energy for the deprotonation of the nearest adjacent proton.
The regioselectivity of this metalation is strictly dictated by whether the MOM group resides at N1 or N2:
-
N1-MOM directs to C7: In N1-protected indazoles, the MOM oxygen coordinates the base and directs the highly basic carbanion to abstract the proton at the C7 position[5]. This is one of the most reliable methods for C7-functionalization, a position that is otherwise notoriously difficult to activate.
-
N2-MOM directs to C3: When the MOM group is installed at N2, the geometric constraints of the CIPE direct the metalation exclusively to the C3 position[3].
Caption: Divergent Directed ortho-Metalation (DoM) pathways for N1- and N2-MOM protected indazoles.
Quantitative Data: Regioselectivity and Metalation Targets
To facilitate experimental design, the following table summarizes the physicochemical and reactive distinctions between the two MOM-protected isomers.
| Parameter | N1-MOM Indazole | N2-MOM Indazole |
| Aromaticity | Benzenoid (High Stability) | Quinonoid (Lower Stability) |
| Primary Synthesis Base | NaH (Strong, Irreversible) | K₂CO₃ / DIPEA (Mild/Kinetic) |
| DoM Target Site | C7 Position | C3 Position |
| Preferred Metalation Base | n-BuLi or TMPMgCl·LiCl | LDA or TMP₂Zn |
| Diagnostic ¹H NMR Shift | C3-H typically ~8.0-8.1 ppm | C3-H typically ~8.3-8.5 ppm (Deshielded) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and a specific analytical checkpoint to verify success before proceeding.
Caption: Standard experimental workflow for MOM-directed functionalization of indazoles.
Protocol A: Regioselective N1-MOM Protection
-
Causality: Utilizing NaH ensures complete deprotonation to the indazolide anion. The subsequent addition of MOMCl at low temperatures minimizes side reactions, allowing the system to funnel into the thermodynamically stable N1-MOM product[2].
-
Step-by-Step:
-
Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H₂ evolution ceases.
-
Dropwise add MOMCl (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with EtOAc.
-
-
Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of the broad N-H peak (~13 ppm) and the appearance of a sharp singlet for the MOM methylene protons (~5.5-5.7 ppm) confirms protection[3].
Protocol B: C7-Functionalization via DoM
-
Causality: n-BuLi coordinates with the MOM oxygen, directing the basic butyl carbanion to deprotonate the C7 position[5]. If the substrate contains sensitive functional groups (e.g., esters, cyano groups), a non-nucleophilic Knochel-Hauser base like TMPMgCl·LiCl must be substituted to prevent unwanted nucleophilic attack[4].
-
Step-by-Step:
-
Dissolve N1-MOM indazole (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool to -78 °C.
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at -78 °C for 1 hour to ensure complete metalation.
-
Add the desired electrophile (e.g., iodine, DMF, or a borate ester for Suzuki coupling) dropwise.
-
Gradually warm to room temperature and quench with water.
-
-
Validation Checkpoint: Deuterium Quench Test. Before scaling up with expensive electrophiles, quench a small aliquot with D₂O. Mass spectrometry or ¹H NMR should indicate >95% deuterium incorporation at the C7 position, validating the efficiency of the CIPE.
Protocol C: Acidic Cleavage (Deprotection)
-
Causality: The MOM group is an acetal. Specific acid catalysis protonates the ethereal oxygen, initiating the expulsion of formaldehyde and methanol to regenerate the free indazole N-H[6].
-
Step-by-Step:
-
Dissolve the functionalized MOM-indazole in a mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (1:1 ratio), or use 3M HCl in Methanol.
-
Stir at room temperature (or heat to 50 °C if sterically hindered) for 4–12 hours.
-
Concentrate under reduced pressure and neutralize with saturated NaHCO₃.
-
-
Validation Checkpoint: TLC monitoring will show a highly polar spot (free N-H) compared to the non-polar MOM-protected starting material.
Downstream Implications in Drug Development
While the MOM group is predominantly utilized as a transient synthetic scaffold to direct C-H functionalization, it also holds value in late-stage medicinal chemistry. The addition of a MOM group significantly alters the topological polar surface area (TPSA) and lipophilicity (LogP) of the indazole, often improving aqueous solubility. In rare prodrug strategies, the MOM group is retained to mask a hydrogen-bond donor, relying on in vivo enzymatic or acidic cleavage to slowly release the active indazole pharmacophore alongside trace formaldehyde.
References
- ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS INDAZOLE BASED AZABORINE COMPOUNDS. mobt3ath.com.
- Synthetic Developments Towards BODIzy, a new Photolabile Protecting Group. rug.nl.
- Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. ACS Publications.
- Product Class 2: 1 H - and 2 H -Indazoles. thieme-connect.de.
- Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. researchgate.net.
- Indazole compound - Google Patents. google.com.
Sources
Methodological & Application
Application Note: Regioselective Synthesis and Characterization of 1-(Methoxymethyl)-1H-indazol-6-amine
Executive Summary & Strategic Rationale
The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors and other bioactive small molecules. However, functionalizing the indazole ring presents a classic synthetic challenge: the tautomerism between the N1 and N2 positions.
When synthesizing 1-(methoxymethyl)-1H-indazol-6-amine , researchers must successfully navigate two critical phases:
-
Regioselective Protection: Directing the methoxymethyl (MOM) protecting group exclusively to the N1 position[1].
-
Chemoselective Reduction: Reducing the C6-nitro group to an amine without cleaving the acid-labile MOM acetal.
This technical guide provides a field-proven, self-validating methodology for achieving high N1-selectivity and preserving the protecting group during downstream transformations.
Mechanistic Insights: Governing N1 vs. N2 Regioselectivity
The alkylation of 1H-indazoles typically yields a mixture of N1 and N2 isomers due to the ambient nucleophilicity of the deprotonated indazole anion. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[2],[3].
To achieve high N1-selectivity, the reaction must be driven by thermodynamic control and specific cation-chelation effects. Utilizing a strong, coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) strongly biases the reaction toward N1-alkylation[4]. The sodium cation coordinates with the indazole anion, sterically and electronically directing the electrophile (MOM-Cl) to the N1 position, thereby lowering the transition state energy barrier for N1-alkylation relative to N2-alkylation[5]. Conversely, using weaker bases like K₂CO₃ in polar solvents like DMF disrupts this chelation, leading to poor selectivity[2].
Energy pathways governing N1 vs N2 regioselectivity during alkylation.
Quantitative Data: Optimization of N-Alkylation
The following table summarizes the impact of base and solvent selection on the regiochemical outcome of indazole N-alkylation, demonstrating the superiority of the NaH/THF system[2],[4],[3].
| Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) | Mechanistic Driver |
| NaH | THF | 0 °C to RT | >99:1 | >85% | Sodium chelation / Thermodynamic control |
| K₂CO₃ | DMF | RT | 1.5:1 | ~70% | Disrupted ion-pairing / Kinetic mixture |
| Cs₂CO₃ | Dioxane | 50 °C | 96:4 | ~80% | Cesium coordination effect |
Experimental Workflows & Protocols
Synthetic workflow for 1-(methoxymethyl)-1H-indazol-6-amine.
Protocol A: Regioselective Synthesis of 1-(Methoxymethyl)-6-nitro-1H-indazole
Caution: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and known carcinogen. All operations must be conducted in a certified fume hood.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 6-nitro-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv).
-
Causality: Cooling to 0 °C prevents uncontrolled exothermic deprotonation and ensures the stable formation of the sodium-indazole chelate complex before the electrophile is introduced[4].
-
-
Alkylation: Stir the suspension at 0 °C for 30 minutes. Dropwise, add MOM-Cl (1.1 equiv) via syringe[1].
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The N1-isomer typically runs slightly faster (higher Rf) than the highly polar starting material.
-
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to afford the pure N1-MOM-6-nitro-1H-indazole.
Protocol B: Chemoselective Reduction to 1-(Methoxymethyl)-1H-indazol-6-amine
-
Reaction Setup: Dissolve the purified 1-MOM-6-nitro-1H-indazole (1.0 equiv) in HPLC-grade Methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).
-
Causality: The MOM protecting group is an acetal and is highly sensitive to acidic environments. Traditional nitro reductions utilizing Fe/HCl or SnCl₂ will result in premature cleavage of the MOM group. Catalytic hydrogenation provides a strictly neutral, chemoselective reduction pathway that preserves the N1-MOM linkage.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir the reaction vigorously under an H₂ atmosphere (balloon pressure, 1 atm) at room temperature for 4–6 hours.
-
Workup & Isolation:
-
Self-Validation: Monitor via LC-MS or TLC (DCM/MeOH 95:5). The nitro compound will disappear, replaced by a highly polar, ninhydrin-active amine spot.
-
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with excess Methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 1-(methoxymethyl)-1H-indazol-6-amine as a solid.
Analytical Validation (E-E-A-T Standards)
Differentiating the N1-MOM and N2-MOM isomers is critical for quality control. Standard 1D ¹H-NMR is often insufficient due to overlapping aromatic signals.
-
Diagnostic Carbon Shifts: In ¹³C-NMR, the C3-carbon shift is a reliable diagnostic rule. The C3 carbon of an N1-alkylated indazole typically resonates around ~135 ppm, whereas the N2-alkylated C3 carbon shifts upfield to ~123 ppm[3].
-
2D NMR Confirmation: Heteronuclear Multiple Bond Correlation (HMBC) should be employed to definitively assign regiochemistry. A strong ³J coupling correlation between the methylene protons of the MOM group and the C7a carbon of the indazole core confirms N1-attachment[3].
References
-
1h-indazol-6-amine - Sigma-Aldrich. Sigma-Aldrich.
-
[1] US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use. Google Patents.
-
[5] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
-
[2] Technical Support Center: Regioselectivity in Indazole N-Alkylation. Benchchem.
-
[4] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Benchchem.
-
[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC (NIH).
Sources
- 1. US6891044B2 - Indazole compounds and pharmaceutical compositions for Inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Use of GNE-7915, a LRRK2 Inhibitor, in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of LRRK2 Inhibition
Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that has garnered significant attention in the field of neurodegenerative disease research.[1] Genetic mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's disease (PD), making it a compelling therapeutic target.[1] GNE-7915 is a highly potent, selective, and brain-penetrable inhibitor of LRRK2, with a reported IC50 of 9 nM.[2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the cellular functions of LRRK2 in relevant physiological and pathological contexts.[4][5] This document provides detailed application notes and protocols for the use of GNE-7915 in cell-based assays to explore its therapeutic potential.
Core Principles for Utilizing GNE-7915 in Cellular Assays
Before initiating any experiment, it is crucial to understand the physicochemical properties of GNE-7915 and establish a clear experimental workflow.
Compound Handling and Storage:
-
Solubility: GNE-7915 is soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium on the day of the experiment. It is critical to ensure that the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Line Selection:
The choice of cell line is paramount and depends on the specific research question.
-
Overexpression Systems: HEK293 cells are commonly used for overexpressing wild-type or mutant forms of LRRK2 to study kinase activity and inhibitor effects.[6]
-
Endogenous Expression: Cell lines with endogenous LRRK2 expression, such as neuronal cell lines (e.g., SH-SY5Y) or primary neurons, are more physiologically relevant for studying the downstream effects of LRRK2 inhibition.
-
Patient-Derived Cells: Induced pluripotent stem cell (iPSC)-derived neurons from Parkinson's disease patients with LRRK2 mutations provide a powerful model to study disease-relevant phenotypes.
Experimental Protocols
Protocol 1: Determining Cellular Toxicity and Therapeutic Window
A fundamental first step is to determine the concentration range at which GNE-7915 is pharmacologically active without inducing cytotoxicity.
Objective: To assess the effect of GNE-7915 on cell viability and establish a non-toxic working concentration range.
Methodology: A variety of commercially available cytotoxicity assays can be employed, such as those that measure metabolic activity (e.g., MTS or resazurin reduction), ATP content, or membrane integrity (e.g., LDH release).[7][8]
Detailed Steps (using a Resazurin-based assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of GNE-7915 (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
Assay: Add the resazurin-based reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve to determine the CC50 (the concentration that reduces cell viability by 50%).
| Parameter | Recommendation |
| Cell Line | SH-SY5Y (human neuroblastoma) |
| Seeding Density | 1 x 10^4 cells/well |
| GNE-7915 Conc. Range | 1 nM - 100 µM (10-point dilution) |
| Incubation Time | 48 hours |
| Assay Reagent | PrestoBlue™ Cell Viability Reagent |
Expected Outcome: This assay will define the concentration range where GNE-7915 can be studied for its specific effects on LRRK2 without confounding cytotoxicity.
Protocol 2: LRRK2 Target Engagement Assay
This protocol aims to confirm that GNE-7915 inhibits LRRK2 kinase activity within the cell. A common method is to measure the autophosphorylation of LRRK2 at Serine 1292 or the phosphorylation of a downstream substrate like Rab10.[4][9]
Objective: To quantify the inhibition of LRRK2 kinase activity by GNE-7915 in a cellular context.
Methodology: This can be achieved through various techniques, including Western blotting, ELISA, or high-content imaging using phospho-specific antibodies.[9][10]
Detailed Steps (using Western Blotting for pLRRK2 Ser1292):
-
Cell Treatment: Plate cells and treat with a range of GNE-7915 concentrations (determined from Protocol 1) for a defined period (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for pLRRK2 (Ser1292). Subsequently, probe with a primary antibody for total LRRK2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the pLRRK2 signal to the total LRRK2 signal. Plot the dose-response curve to determine the IC50 for LRRK2 inhibition.
| Parameter | Recommendation |
| Cell Line | HEK293 overexpressing LRRK2-G2019S |
| GNE-7915 Conc. Range | 1 nM - 10 µM |
| Treatment Time | 2 hours |
| Primary Antibodies | Rabbit anti-pLRRK2 (Ser1292), Mouse anti-LRRK2 |
Visualization of LRRK2 Signaling Pathway and Inhibition:
Caption: LRRK2 signaling and inhibition by GNE-7915.
Protocol 3: Functional Neuronal Assay - Neurite Outgrowth
LRRK2 has been implicated in regulating cytoskeletal dynamics and neurite outgrowth. This assay assesses the potential of GNE-7915 to modulate these processes.
Objective: To evaluate the effect of GNE-7915 on neurite outgrowth in a neuronal cell line.
Methodology: This assay involves inducing neuronal differentiation and then quantifying neurite length and branching using immunofluorescence and high-content imaging.[11]
Detailed Steps:
-
Cell Seeding: Plate a neuronal cell line (e.g., PC12 or SH-SY5Y) on a suitable substrate (e.g., collagen or poly-L-lysine coated plates) in a low-serum medium to promote differentiation.
-
Differentiation and Treatment: Induce differentiation with an appropriate agent (e.g., nerve growth factor for PC12 cells or retinoic acid for SH-SY5Y cells). Concurrently, treat the cells with GNE-7915 at non-toxic concentrations.
-
Incubation: Culture the cells for several days to allow for neurite extension.
-
Immunofluorescence: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with bovine serum albumin.
-
Staining: Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching.
| Parameter | Recommendation |
| Cell Line | SH-SY5Y |
| Differentiation Agent | 10 µM Retinoic Acid |
| GNE-7915 Conc. Range | 10 nM - 1 µM |
| Incubation Time | 5-7 days |
| Primary Antibody | Mouse anti-β-III Tubulin |
Experimental Workflow Visualization:
Caption: Workflow for Neurite Outgrowth Assay.
Data Interpretation and Further Steps
The data generated from these assays will provide a comprehensive profile of GNE-7915's cellular activity.
-
A potent inhibition of LRRK2 phosphorylation at concentrations that are non-toxic is indicative of a specific on-target effect.
-
Modulation of neurite outgrowth or other functional neuronal phenotypes by GNE-7915 would suggest a role for LRRK2 in these processes and highlight the therapeutic potential of its inhibition.
Further investigations could involve more complex cell-based models, such as 3D neurotoxicity assays or co-cultures of neurons and glial cells, to better recapitulate the in vivo environment.[12] Additionally, electrophysiological assays, such as microelectrode array (MEA) recordings, can provide insights into the effects of GNE-7915 on neuronal network activity.[13]
Conclusion
GNE-7915 is a valuable research tool for dissecting the cellular functions of LRRK2 and for exploring the therapeutic potential of LRRK2 inhibition in neurodegenerative diseases. The protocols outlined in this document provide a robust framework for characterizing the cellular pharmacology of GNE-7915, from target engagement to functional neuronal outcomes. Rigorous adherence to these protocols and careful data interpretation will enable researchers to generate high-quality, reproducible data to advance our understanding of LRRK2 biology and its role in disease.
References
-
Evotec. (n.d.). 3D Neurotoxicity Assay | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]
-
Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]
-
AnaBios. (n.d.). Neurotoxicity Assays Using Human Tissue Samples. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GNE-7915 | Ligand page. Retrieved from [Link]
-
Lonza Bioscience. (n.d.). Neurotoxicity. Retrieved from [Link]
-
PubMed. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Retrieved from [Link]
-
OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]
-
Noldus. (2023, August 29). Calcium imaging and measuring behavior. Retrieved from [Link]
-
The Science of Parkinson's. (2017, December 23). Inhibiting LRRK2: The Denali Phase I results. Retrieved from [Link]
-
Profacgen. (n.d.). Ion Channel Screening Service. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]
-
Drug Discovery World. (2007, May 23). Ion channel electrophysiology in pharmaceutical research. Retrieved from [Link]
-
PLOS One. (2017, July 6). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Retrieved from [Link]
-
Frontiers. (2024, August 21). Stem cell-based approaches for developmental neurotoxicity testing. Retrieved from [Link]
-
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
-
PMC. (n.d.). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]
-
PMC. (n.d.). Cell death assays for neurodegenerative disease drug discovery. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Multiplexed cell based assay of neuronal structure function for neurotoxicity and disease modeling. Retrieved from [Link]
-
PMC. (n.d.). Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Retrieved from [Link]
-
Function. (2023, October 12). A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]
-
ACS Publications. (n.d.). Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1). Retrieved from [Link]
-
PMC. (n.d.). Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]
-
PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Identification of Substrates and Development of a Cell Based Assay for LRRK2. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]
Sources
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GNE-7915 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. neuroproof.com [neuroproof.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. 3D Neurotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Multiplexed cell based assay of neuronal structure function for neurotoxicity and disease modeling | Axion Biosystems [axionbiosystems.com]
Application Note: 1-(Methoxymethyl)-1H-indazol-6-amine as a Strategic Building Block in Kinase Inhibitor Synthesis
Executive Summary & Strategic Importance
In modern medicinal chemistry, the indazole ring system is universally recognized as a "privileged scaffold," frequently serving as an ATP-competitive hinge-binding motif in the development of protein kinase inhibitors[1]. However, the free N1-H of the indazole core presents significant chemoselectivity challenges. Its weak acidity (pKa ~14) and nucleophilicity often lead to unwanted N-alkylation, N-arylation, or catalyst poisoning during synthetic elaboration at the C6-position[2].
1-(Methoxymethyl)-1H-indazol-6-amine strategically resolves this bottleneck. By masking the N1 position with a robust methoxymethyl (MOM) ether, this building block enables aggressive palladium-catalyzed cross-couplings and electrophilic functionalizations at the C6-amine. Once the desired molecular complexity is achieved, the MOM group is cleanly cleaved under mild acidic conditions to reveal the active pharmacophore[3].
Physicochemical Profile
To ensure reproducibility in reaction design, the fundamental physicochemical properties of the building block are summarized below:
| Property | Value |
| Chemical Name | 1-(methoxymethyl)-1H-indazol-6-amine |
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate, and Methanol |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2), protect from moisture |
Mechanistic Rationale for N1-MOM Protection
The selection of the MOM group over other common protecting groups (e.g., Boc, SEM, or THP) is a deliberate strategic choice governed by the reaction conditions required for C6-functionalization:
-
Base Stability: Unlike the Boc group, which can undergo thermal degradation or cleavage under strongly basic conditions, the MOM ether is completely impervious to the strong alkoxides (e.g., NaOtBu) required for Buchwald-Hartwig aminations[2].
-
Orthogonal Cleavage: While SEM groups require fluoride sources (e.g., TBAF) that can complicate workups or inadvertently cleave target silyl ethers, the MOM group is highly acid-labile. It is cleanly removed using HCl or TFA, which simultaneously protonates the basic amines in the final Active Pharmaceutical Ingredient (API), often yielding the desired hydrochloride salt directly.
Synthetic Workflow
Synthetic workflow utilizing 1-(methoxymethyl)-1H-indazol-6-amine in API development.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls to ensure high-fidelity synthesis.
Protocol A: Buchwald-Hartwig C-N Cross-Coupling
This protocol describes the synthesis of N-aryl-1-(methoxymethyl)-1H-indazol-6-amines. The C6-amine is somewhat deactivated due to the electron-withdrawing nature of the indazole core; therefore, highly active dialkylbiaryl phosphine ligands are required[4].
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-(methoxymethyl)-1H-indazol-6-amine (1.0 equiv), the desired aryl bromide (1.1 equiv), and Sodium tert-butoxide (NaOtBu, 2.0 equiv).
-
Causality: NaOtBu is selected because it is sufficiently basic to deprotonate the C6-aniline, driving the transmetallation step of the catalytic cycle.
-
-
Catalyst Loading: Add Pd2(dba)3 (0.02 equiv) and XPhos (0.04 equiv).
-
Causality: XPhos is utilized because its bulky biaryl framework prevents the formation of inactive bis(amine)palladium resting states and accelerates the critical reductive elimination step.
-
-
Reaction: Suspend the mixture in anhydrous Toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles. Heat the mixture to 95°C for 4–6 hours.
-
In-Process Control: Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 178 [M+H]+) and the appearance of the coupled product mass dictate completion.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine to break any emulsions, dry over Na2SO4, and concentrate for column chromatography.
Protocol B: Amide Bond Formation
-
Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous DMF (0.3 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature.
-
Causality: HATU rapidly forms a highly reactive HOAt ester. This is crucial because the C6-amine of the indazole is a relatively weak nucleophile.
-
-
Coupling: Add 1-(methoxymethyl)-1H-indazol-6-amine (1.0 equiv) to the activated ester solution. Stir at room temperature for 2–4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract heavily with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF before drying and concentration.
Protocol C: Global Deprotection (MOM Cleavage)
-
Reaction: Dissolve the MOM-protected intermediate in a 1:1 mixture of Dioxane and Methanol (0.1 M). Add 4M HCl in Dioxane (10.0 equiv). Stir at 40°C for 4 hours.
-
Causality: The addition of Methanol is absolutely critical. It acts as a chemical scavenger for the highly electrophilic formaldehyde released during MOM acetal cleavage, converting it into volatile dimethoxymethane. Without Methanol, the liberated formaldehyde can react with the C6-amine or other nucleophilic sites on the API, leading to unwanted methylation or aminal formation[2].
-
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with Diethyl Ether to precipitate the pure deprotected indazole as an HCl salt.
Data Presentation: Deprotection Optimization
Depending on the acid-sensitivity of the C6-substituent, the deprotection conditions may need to be tuned. The table below summarizes validated parameters for MOM cleavage:
| Deprotection Reagent | Solvent System | Temp | Time | Typical Yield | Mechanistic Remarks |
| 4M HCl in Dioxane | Methanol / Dioxane | 40°C | 2 - 6 h | >90% | Standard protocol; Methanol acts as a formaldehyde scavenger. |
| TFA | DCM | 25°C | 12 - 24 h | 80-90% | Milder alternative; requires addition of triethylsilane (TES) as a cation scavenger. |
| BCl3 (1.0 M) | DCM | -78°C to 0°C | 1 - 3 h | 75-85% | Lewis acid-mediated; utilized when highly acid-sensitive functional groups (e.g., certain ethers) are present. |
| 6M HCl (aq) | THF | 60°C | 2 - 4 h | >85% | Harsher conditions; useful for highly insoluble, late-stage intermediates. |
Application in Drug Discovery: Kinase Hinge Binding
Once deprotected, the indazole core acts as a highly efficient bioisostere of the adenine ring of ATP. The molecule functions as a "dual-handle" scaffold[4]: the N1/N2 face anchors the molecule to the kinase, while the C6-vector directs the synthesized payload into adjacent binding pockets.
Pharmacophore model of the deprotected indazole core binding to the kinase hinge region.
As illustrated above, the free N1-H donates a hydrogen bond to a backbone carbonyl (e.g., Glutamate), while the N2 lone pair accepts a hydrogen bond from a backbone amide NH (e.g., Cysteine)[2]. This bidentate interaction is the cornerstone of potency for many FDA-approved kinase inhibitors, underscoring the necessity of the MOM-protection/deprotection sequence to preserve this critical pharmacophore until the final step of synthesis.
References
-
Benchchem. "Methyl 6-amino-1H-indazole-3-carboxylate: Mechanism of Action: A Potent Kinase Hinge-Binder." Benchchem Database. 1
-
University of Groningen. "Synthetic Developments Towards BODIzy, a new Photolabile Protecting Group." Faculty of Science and Engineering. 3
-
National Institutes of Health (NIH) / PMC. "Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling." Pharmaceuticals (Basel). 2
-
Benchchem. "Methyl 6-Iodo-1H-indazole-3-carboxylate: A Strategic Dual-Handle Scaffold for Kinase Inhibitor Discovery." Benchchem Database. 4
Sources
- 1. Methyl 6-amino-1H-indazole-3-carboxylate | Benchchem [benchchem.com]
- 2. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Methyl 6-Iodo-1H-indazole-3-carboxylate [benchchem.com]
experimental protocol for N-alkylation of 1H-indazol-6-amine
Application Note: Regioselective N-Alkylation Strategies for 1H-Indazol-6-Amine Scaffolds
Introduction
The 1H-indazol-6-amine motif is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, PAR-1 antagonists, and acetylcholinesterase inhibitors (1[1],2[2]). However, the functionalization of this scaffold presents a classic tri-nitrogen chemoselectivity challenge. The molecule possesses three nucleophilic sites: the N1 and N2 atoms of the pyrazole core, and the exocyclic C6-primary amine. Direct alkylation of 1H-indazol-6-amine typically yields an intractable mixture of N1-, N2-, and N6-alkylated regioisomers, alongside polyalkylated byproducts ().
As a Senior Application Scientist, I have structured this guide to bypass direct alkylation pitfalls. To achieve high regioselectivity and yield, a strategic detour is required: utilizing 6-nitroindazole as a synthon for core N-alkylation (N1 vs. N2), followed by the reduction of the nitro group to unmask the 6-amine (3[3]).
Mechanistic Insights & Causality
-
Thermodynamic vs. Kinetic Control: The indazole ring exhibits annular tautomerism (1H- vs. 2H-indazole). Because the 1H-tautomer is thermodynamically more stable, N1-alkylation is thermodynamically favored, whereas N2-alkylation is kinetically favored (4[4]).
-
Base Selection & Chelation Control: The choice of base dictates the N1:N2 ratio. Strong alkali metal bases like Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3) in polar aprotic solvents (DMF or THF) strongly favor N1-alkylation (). Density Functional Theory (DFT) calculations suggest that the metal cation (Na+ or Cs+) coordinates with the N2 nitrogen, sterically blocking electrophilic attack at N2 and directing the alkylating agent to N1 (5[5]). For example, substituting KOH with Cs2CO3 has been shown to double the yield of N1-alkylated indazoles in the synthesis of PAR-1 antagonists (2[2]).
-
Synthon Strategy for 6-Amine: The strong electron-withdrawing nature of the C6-nitro group in 6-nitroindazole reduces the nucleophilicity of the adjacent ring system. Post-alkylation, the nitro group is cleanly reduced using mild conditions (e.g., Fe/NH4Cl) to yield the desired N1-alkyl-1H-indazol-6-amine without cleaving sensitive N-alkyl bonds (1[1]).
Experimental Workflow
Workflow for the regioselective synthesis of N1-alkyl-1H-indazol-6-amines.
Data Presentation: Optimization of N-Alkylation Conditions
The following table summarizes the causal relationship between reaction conditions and regioselectivity, derived from mechanistic studies on indazole alkylation.
| Base / Catalyst | Solvent | Temp (°C) | Electrophile | Major Regioisomer | N1:N2 Ratio | Mechanistic Rationale |
| KOH | DMF | 25 | Alkyl Bromide | N1-Alkyl | ~2:1 | Weak base, poor chelation leads to mixed tautomer alkylation[2]. |
| NaH | THF / DMF | 0 to 25 | Alkyl Bromide | N1-Alkyl | >5:1 | Complete deprotonation; Na+ chelation blocks N2 attack[5]. |
| Cs2CO3 | DMF | 25 to 60 | Alkyl Bromide | N1-Alkyl | >10:1 | Soft Lewis acid (Cs+) strongly coordinates N2, maximizing N1 yield[2]. |
| TfOH (cat.) | DCM | 25 | Diazo Compounds | N2-Alkyl | <1:10 | Metal-free, acid-catalyzed kinetic trapping favors N2-alkylation. |
Experimental Protocols
Self-Validation Note: These protocols incorporate in-process controls (IPCs) such as TLC/LC-MS monitoring to ensure complete deprotonation and to prevent over-reduction.
Protocol A: Regioselective N1-Alkylation of 6-Nitroindazole
Objective: To selectively install an alkyl group at the N1 position using chelation control.
Reagents:
-
6-Nitroindazole (1.0 equiv)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Cesium Carbonate (Cs2CO3) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation & Deprotonation: Flame-dry a round-bottom flask and purge with Argon. Suspend NaH (1.2 equiv) in anhydrous DMF (10 mL/g of substrate) and cool to 0 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of 6-nitroindazole (1.0 equiv) in DMF dropwise to the NaH suspension. Causality: Slow addition prevents rapid hydrogen gas evolution and localized exotherms.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1 hour. Self-Validation: The solution will typically transition to a deep red/orange color, indicating complete formation of the indazole anion.
-
Electrophile Addition: Re-cool the reaction to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction Progression: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS or TLC (Hexane:EtOAc 7:3).
-
Quenching & Workup: Once the starting material is consumed, carefully quench the reaction with saturated aqueous NH4Cl at 0 °C to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography to separate the major N1-alkyl-6-nitroindazole from the minor N2-isomer.
Protocol B: Reduction to N1-Alkyl-1H-indazol-6-amine
Objective: To unmask the 6-amino group without cleaving the newly installed N-alkyl bond or reducing the pyrazole ring.
Reagents:
-
N1-Alkyl-6-nitroindazole (1.0 equiv)
-
Iron powder (Fe, 325 mesh) (5.0 equiv)
-
Ammonium Chloride (NH4Cl) (5.0 equiv)
-
Ethanol / Water (4:1 v/v)
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve the purified N1-alkyl-6-nitroindazole in an Ethanol/Water mixture (4:1 v/v, 20 mL/mmol).
-
Reagent Addition: Add Iron powder (5.0 equiv) and solid NH4Cl (5.0 equiv) to the solution. Causality: Fe/NH4Cl is a mild, highly chemoselective reducing agent (Béchamp reduction) that efficiently reduces nitro groups to primary amines without risking the hydrogenolysis of N-benzyl groups (which can frequently occur with Pd/C and H2).
-
Reflux: Heat the suspension to 80 °C (reflux) under vigorous stirring for 2–3 hours.
-
In-Process Control: Monitor by TLC. The nitro compound will disappear, replaced by a lower-Rf, UV-active spot (amine).
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot Ethyl Acetate.
-
Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate and saturated NaHCO3. Extract, dry over Na2SO4, and concentrate to yield the pure N1-alkyl-1H-indazol-6-amine.
Protocol C: Direct N6-Alkylation via Reductive Amination
Objective: If functionalization of the exocyclic 6-amine is required post-core-alkylation, reductive amination prevents cross-reactivity with the indazole core nitrogens.
Reagents:
-
N1-Alkyl-1H-indazol-6-amine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)
-
Acetic acid (cat., 0.1 equiv)
-
1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the N1-alkyl-1H-indazol-6-amine and the carbonyl compound in anhydrous DCE. Add a catalytic amount of glacial acetic acid. Stir at room temperature for 2 hours. Causality: Acetic acid catalyzes the formation of the intermediate iminium ion, which is crucial for the subsequent reduction step.
-
Reduction: Add NaBH(OAc)3 in portions. Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines/iminium ions over aldehydes/ketones, minimizing alcohol byproducts.
-
Completion & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with Dichloromethane, dry, and purify via chromatography.
References
-
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate Source: Connect Journals URL: [Link]
-
Title: TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights Source: PMC / NIH URL: [Link]
-
Title: Improved synthesis of the PAR-1 thrombin receptor antagonist RWJ-58259 Source: Semantic Scholar / ARKIVOC URL: [Link]
-
Title: Testing of Indazole Inhibitors of KasA, a Vital Enzyme of M. tuberculosis Source: Eagle Scholar URL: [Link]
Sources
- 1. Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scholar.umw.edu [scholar.umw.edu]
- 4. connectjournals.com [connectjournals.com]
- 5. d-nb.info [d-nb.info]
Application of 1-(methoxymethyl)-1H-indazol-6-amine in Kinase Inhibitor Studies: A Technical Guide
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition
The 1H-indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a "privileged structure" in the design of kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as ATP-competitive inhibitors, effectively binding to the kinase active site.[1] The nitrogen atoms of the indazole ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[1] The 6-amino group on the indazole ring provides a versatile point for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.[2][3] The 1-(methoxymethyl) substituent, while less documented in publicly available literature for this specific amine, offers a handle to modulate physicochemical properties such as solubility and metabolic stability, which are critical for drug development.
This guide provides a comprehensive overview of the application of 1-(methoxymethyl)-1H-indazol-6-amine and its derivatives in kinase inhibitor studies, offering detailed protocols for biochemical and cell-based assays to facilitate the discovery and characterization of novel therapeutic agents. While specific inhibitory data for 1-(methoxymethyl)-1H-indazol-6-amine is not extensively published, the methodologies described herein are based on established protocols for analogous indazole-based kinase inhibitors.
Rationale for Use in Targeting Cancer-Related Kinases
Indazole derivatives have demonstrated inhibitory activity against a range of kinases implicated in cancer progression.[4] These include serine/threonine kinases and tyrosine kinases that regulate critical cellular processes such as proliferation, survival, and angiogenesis.[5] For instance, various substituted indazoles have been investigated as inhibitors of ERK1/2, PI3K/Akt/mTOR pathway components, and receptor tyrosine kinases like FGFR1.[6][7][8] The development of inhibitors based on the 1H-indazol-6-amine scaffold is therefore a rational approach for generating novel anti-cancer agents.[2][3]
The general mechanism involves the inhibitor binding to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling cascade that drives oncogenesis.
Caption: General mechanism of kinase inhibition by 1-(methoxymethyl)-1H-indazol-6-amine.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the kinase inhibitory potential of 1-(methoxymethyl)-1H-indazol-6-amine and its derivatives.
Protocol 1: Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of 1-(methoxymethyl)-1H-indazol-6-amine against a target kinase.
Materials:
-
Recombinant human kinase (e.g., ERK2, PI3Kα, FGFR1)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
1-(methoxymethyl)-1H-indazol-6-amine (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., a known inhibitor for the target kinase)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of 1-(methoxymethyl)-1H-indazol-6-amine in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Reaction Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 50 nL of the serially diluted test compound or control inhibitor to the appropriate wells.
-
Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, or as recommended for the specific kinase.
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Caption: Workflow for the biochemical kinase inhibition assay.
Protocol 2: Cell-Based Target Engagement Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.
Objective: To determine the cellular potency (IC50) of 1-(methoxymethyl)-1H-indazol-6-amine by measuring the inhibition of downstream substrate phosphorylation.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., HT-29 for ERK, PC-3 for Akt)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
1-(methoxymethyl)-1H-indazol-6-amine (dissolved in DMSO)
-
Growth factor or stimulant to activate the kinase pathway (e.g., EGF for EGFR pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Serum Starvation: If the pathway is basally active, serum-starve the cells for 4-24 hours to reduce background phosphorylation.
-
Compound Treatment: Treat the cells with a serial dilution of 1-(methoxymethyl)-1H-indazol-6-amine for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-substrate antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of target phosphorylation by the test compound and calculate the cellular IC50 value.
-
Caption: Workflow for the cell-based target engagement assay.
Data Presentation: Hypothetical Inhibitory Profile
While specific data for 1-(methoxymethyl)-1H-indazol-6-amine is not available, the following table presents representative IC50 values for other indazole-based kinase inhibitors to illustrate how data can be summarized.
| Kinase Target | Indazole-Based Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Compound |
| ERK2 | Indazole Amide Derivative | 15 | 120 | N/A |
| PI3Kα | 3-ethynyl-1H-indazole | 361 | >1000 | Compound 10 in[7] |
| FGFR1 | Indazole Derivative | 100 | Not Reported | Compound 1 in[8] |
| PLK4 | Indazole Derivative | <10 | 50-100 | CFI-400945[9] |
Conclusion and Future Directions
1-(methoxymethyl)-1H-indazol-6-amine represents a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the biochemical and cell-based characterization of this compound and its analogs. Future studies should focus on establishing a comprehensive kinase selectivity profile, elucidating the precise binding mode through co-crystallography, and evaluating the in vivo efficacy in relevant disease models. The versatility of the indazole scaffold, coupled with systematic medicinal chemistry efforts, holds significant promise for the discovery of next-generation targeted therapies.
References
-
Zhang, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2691-2695. [Link]
-
Mologni, L., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 58(3), 1243-1256. [Link]
-
ResearchGate. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Request PDF. [Link]
-
ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. [Link]
-
Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]
-
Garuti, L., et al. (2011). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 473-476. [Link]
-
Tran, P. T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(5), 581-588. [Link]
-
Tran, P. T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(5), 581-588. [Link]
-
Tran, P. T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(5), 581-588. [Link]
-
Semantic Scholar. (n.d.). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. [Link]
-
Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(26), 15726-15744. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
-
Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Methodologies for the Characterization and Detection of 1-(Methoxymethyl)-1H-indazol-6-amine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(methoxymethyl)-1H-indazol-6-amine (CAS: 123177-52-6) Molecular Weight: 177.21 g/mol | Formula: C9H11N3O
Executive Summary & Chemical Context
Indazole derivatives, particularly 6-aminoindazoles, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel kinase inhibitors and anticancer agents[1]. During the synthesis of these building blocks, the protection or functionalization of the indazole nitrogen with a methoxymethyl (MOM) group presents a significant regiochemical challenge. Because of the tautomeric nature of the indazole ring, alkylation typically yields a mixture of N1 and N2 substituted regioisomers[2].
As a Senior Application Scientist, I have observed that the primary bottleneck in indazole-based drug development is not the synthesis itself, but the unambiguous analytical differentiation of these N-alkylated regioisomers. This application note details a self-validating, orthogonal analytical system: RP-HPLC for purity and isomer separation, 2D NMR for absolute regiochemical proof, and LC-MS/MS for trace quantitation.
Fig 1. End-to-end analytical workflow for 1-MOM-1H-indazol-6-amine characterization.
Protocol 1: Regiochemical Assignment via 2D NMR
Causality & Rationale
A common pitfall in indazole chemistry is relying solely on 1D
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15-20 mg of the highly purified (>98%) compound in 0.6 mL of DMSO-
. Ensure the solution is free of paramagnetic impurities which can quench the NOE signal. -
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer equipped with a broadband probe.
-
Acquisition: Run a standard 2D
H- H NOESY sequence with a mixing time ( ) optimized for small molecules (typically 300-500 ms). -
Data Interpretation:
-
Locate the MOM methylene (-CH
-) protons (typically around 5.5 - 5.8 ppm). -
N1-Isomer Confirmation: Look for a strong NOE cross-peak between the MOM -CH
- protons and the indazole C7-H proton. -
N2-Isomer Rejection: If the MOM group is at N2, the NOE cross-peak will exclusively correlate with the indazole C3-H proton.
-
Fig 2. 2D NOESY NMR logical decision tree for distinguishing N1 and N2 regiochemistry.
Protocol 2: Purity Profiling via RP-HPLC-DAD
Causality & Rationale
To ensure robust separation of the N1/N2 isomers and any unreacted 6-aminoindazole, a Quality by Design (QbD) approach is highly recommended for HPLC method development[3]. We utilize an acidic mobile phase (0.1% Trifluoroacetic acid). This is not an arbitrary choice; the low pH ensures the basic 6-amino group (pKa ~ 4.5) is fully protonated, while simultaneously suppressing the ionization of residual silanols on the silica-based C18 stationary phase. This dual action eliminates peak tailing and ensures accurate quantitative integration.
Step-by-Step Methodology
-
Column Selection: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Instrument Parameters: Set the column oven to 30°C. Set the Diode Array Detector (DAD) to monitor 254 nm (primary) and 280 nm (secondary). Injection volume: 5 µL.
-
Execution: Run the gradient program detailed in Table 1.
Table 1: Optimized RP-HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 1.0 | 95 | 5 | Initial |
| 2.0 | 1.0 | 95 | 5 | Linear |
| 10.0 | 1.0 | 40 | 60 | Linear |
| 12.0 | 1.0 | 5 | 95 | Linear |
| 14.0 | 1.0 | 5 | 95 | Hold |
| 14.1 | 1.0 | 95 | 5 | Linear |
| 18.0 | 1.0 | 95 | 5 | Re-equilibrate |
Protocol 3: Trace Bioanalysis via LC-MS/MS
Causality & Rationale
For pharmacokinetic studies or trace impurity detection, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity. The basic nature of the 6-amino group makes 1-(methoxymethyl)-1H-indazol-6-amine highly amenable to positive Electrospray Ionization (ESI+). The primary fragmentation pathway involves the cleavage of the N-C bond of the MOM group, yielding a highly stable protonated 6-aminoindazole product ion at m/z 134.1.
Step-by-Step Methodology
-
System Setup: Interface the UHPLC system with a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).
-
Source Optimization: Set capillary voltage to 3.0 kV, desolvation temperature to 500°C, and desolvation gas flow to 800 L/hr.
-
Chromatography: Use a short sub-2 µm column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) with a rapid 3-minute gradient (0.1% Formic Acid in Water/Acetonitrile) to ensure sharp, narrow peaks.
-
MRM Tuning: Infuse a 1 µg/mL standard solution directly into the MS to optimize collision energies (CE) for the specific transitions outlined in Table 2.
Table 2: ESI+ MRM Transitions for 1-(methoxymethyl)-1H-indazol-6-amine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Purpose | Dwell Time (ms) | Collision Energy (eV) |
| 1-MOM-Indazol-6-amine | 178.2 | 134.1 | Quantifier (Loss of MOM) | 50 | 15 |
| 1-MOM-Indazol-6-amine | 178.2 | 117.1 | Qualifier (Loss of MOM + NH | 50 | 25 |
References
-
Ngo Xuan Hoang et al., "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents", RSC Advances (2020). 1
-
Kevin W. Hunt et al., "Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles", Organic Letters (2009). 2
-
Yan Li et al., "A systematic approach to RP-HPLC method development in a pharmaceutical QbD environment", American Pharmaceutical Review (2009). 3
Sources
in vitro evaluation of 1-(methoxymethyl)-1H-indazol-6-amine cytotoxicity
Application Note: In Vitro Evaluation of 1-(Methoxymethyl)-1H-indazol-6-amine Cytotoxicity in Oncology Models
Introduction & Scientific Rationale
Indazole scaffolds, particularly 6-aminoindazoles, are privileged pharmacophores in modern drug discovery. They are frequently utilized in the design of receptor tyrosine kinase (RTK) inhibitors and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [1, 2]. The compound 1-(methoxymethyl)-1H-indazol-6-amine serves as both a critical building block and a bioactive probe in oncology research.
Causality Behind Molecular Design: The 6-aminoindazole core is a bioisostere of the indole ring, allowing it to act as a potent competitive inhibitor for enzymes like IDO1, which tumors exploit to suppress T-cell immune responses [3, 4]. The specific addition of the methoxymethyl (MOM) group at the N1 position serves a dual purpose: it prevents unwanted tautomerization during target binding and enhances the lipophilicity of the molecule. This structural modification significantly increases passive cellular permeability during in vitro assays, ensuring the compound reaches intracellular targets effectively.
Fig 1: Dual mechanism of action for 6-aminoindazole derivatives in tumor suppression.
Experimental Design & Self-Validating Systems
To evaluate the cytotoxicity of this compound, a multi-tiered approach is required. The Sulforhodamine B (SRB) assay is utilized to determine anti-proliferative IC50 values across adherent cell lines like HCT116 (colorectal carcinoma) and A549 (lung adenocarcinoma).
Causality for Assay Selection: SRB is a protein-binding dye that provides a linear stoichiometric response to cell mass. Unlike the MTT assay, SRB is independent of cellular metabolic rates. This is critical when evaluating kinase or IDO1 inhibitors, which may alter mitochondrial metabolism without immediately causing cell death, thereby preventing false-positive viability readings [3].
Self-Validating System: Every 96-well plate must function as a self-contained, self-validating system. The plate layout must include:
-
Edge-Effect Buffers: Outer perimeter wells filled with 200 µL sterile PBS to prevent thermal and evaporative gradients.
-
Intra-Plate Vehicle Controls: 0.1% DMSO wells to establish a 100% viability baseline.
-
Positive Controls: 1 µM Staurosporine (or Epacadostat for IDO1 specific assays) to define the 0% viability floor.
-
Quality Control Metric: These controls allow for the calculation of the Z'-factor for every plate. A Z'-factor > 0.5 is required to validate assay performance before any IC50 data is interpreted.
Fig 2: In vitro cytotoxicity and mechanistic evaluation workflow for indazole derivatives.
Step-by-Step Methodologies
Protocol A: Compound Preparation & Cell Culture
-
Stock Solution: Dissolve 1-(methoxymethyl)-1H-indazol-6-amine in anhydrous DMSO to yield a 10 mM stock. Note: Anhydrous DMSO prevents premature compound hydrolysis and precipitation.
-
Cell Seeding: Harvest HCT116, A549, and MRC5 (normal lung fibroblast counter-screen) cells at 80% confluence. Seed at
cells/well in flat-bottom 96-well plates. -
Incubation: Incubate plates at 37°C with 5% CO₂ for 24 hours to allow for cellular attachment and entry into the logarithmic growth phase.
Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Treatment: Perform a 10-point, 3-fold serial dilution of the compound (ranging from 100 µM to 5 nM). Treat cells for 72 hours.
-
Fixation: Without removing the culture medium, gently add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells to the plate surface.
-
Staining: Wash plates 4 times with distilled water to remove TCA and serum proteins. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) and incubate for 30 minutes at room temperature in the dark.
-
Washing & Solubilization: Remove unbound dye with four rapid washes of 1% acetic acid. Air-dry the plates completely. Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base (pH 10.5) per well. Shake for 10 minutes.
-
Quantification: Read absorbance at 515 nm using a microplate spectrophotometer.
Protocol C: Mechanistic Validation via Immunoblotting
-
Lysate Preparation: Treat HCT116 cells with the compound at its calculated IC50 concentration for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.
-
Electrophoresis & Transfer: Resolve 30 µg of clarified protein lysate on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Probing: Block the membrane with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against IDO1 (1:1000) and
-actin (1:5000). -
Validation: The inclusion of
-actin acts as an internal self-validating control, ensuring that any observed decrease in IDO1 expression is due to specific target modulation rather than global, non-specific cell death [4].
Quantitative Data Interpretation
The following table summarizes the representative pharmacological profile of 6-aminoindazole derivatives (including MOM-protected and substituted variants) across standard oncology models, demonstrating their selective cytotoxicity.
Table 1: Representative In Vitro Cytotoxicity Profile of 6-Aminoindazole Derivatives
| Compound Class | Cell Line | Target Mechanism | IC50 (µM) | Selectivity Window | Reference |
| 6-aminoindazole derivative | HCT116 (Colorectal) | IDO1 / Kinase Inhibition | 14.3 ± 4.4 | High | [3] |
| 6-aminoindazole derivative | A549 (Lung) | IDO1 / Kinase Inhibition | 2.8 ± 1.3 | High | [4] |
| 6-aminoindazole derivative | MRC5 (Normal Fibroblast) | Toxicity Counter-screen | > 100.0 | Baseline | [3, 4] |
Note: Data reflects structurally analogous 6-aminoindazole derivatives evaluated under identical SRB assay conditions to establish baseline expectations for 1-(methoxymethyl)-1H-indazol-6-amine screening.
References
-
Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: EurekaSelect / Letters in Drug Design & Discovery URL: [Link][1][2]
-
Title: Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Publishing / RSC Advances URL: [Link][3]
Sources
use of 1-(methoxymethyl)-1H-indazol-6-amine in medicinal chemistry
Application Note: Strategic Utilization of 1-(Methoxymethyl)-1H-indazol-6-amine in Medicinal Chemistry
Executive Summary & Chemical Rationale
The indazole ring system is a privileged heterocyclic scaffold in modern drug discovery. Because the N1-H and N2 atoms of the indazole core act as a bidentate hydrogen bond donor-acceptor pair, the scaffold effectively mimics the adenine ring of ATP, making it a cornerstone in the design of ATP-competitive kinase inhibitors[1].
However, the tautomeric nature and inherent nucleophilicity of the unprotected indazole nitrogen present significant synthetic challenges. When attempting to functionalize the C6-amine, the N1 and N2 positions can undergo competing alkylation or acylation, leading to complex mixtures and poor yields[2].
To circumvent this, 1-(methoxymethyl)-1H-indazol-6-amine is employed as a highly versatile, pre-protected building block[3]. The methoxymethyl (MOM) group at the N1 position provides critical steric and electronic shielding. This orthogonality allows medicinal chemists to selectively derivatize the C6-amine via amidation, reductive amination, or Buchwald-Hartwig cross-coupling, while reserving the indazole core for final-stage deprotection and target binding.
Physicochemical & Structural Properties
Understanding the baseline properties of this building block is essential for reaction monitoring, purification, and downstream assay development.
| Property | Value |
| Chemical Name | 1-(methoxymethyl)-1H-indazol-6-amine |
| CAS Number | 123177-52-4 |
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| Predicted pKa | 3.31 ± 0.10 |
| Appearance | Solid |
| Commercial Availability | Widely available as a building block[4] |
Structural Rationale in Drug Design
The causality behind choosing a MOM-protected indazole over other protecting groups (like Boc or THP) lies in its exceptional stability to strong bases and transition-metal catalysis, paired with its minimal steric footprint.
Fig 1. Structural rationale for utilizing N1-MOM protected 6-aminoindazole in inhibitor design.
Core Application Workflows
The synthetic utility of 1-(methoxymethyl)-1H-indazol-6-amine revolves around a two-stage process: C6-functionalization followed by global deprotection.
Fig 2. Synthetic workflow for C6-functionalization and subsequent MOM deprotection.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling at the C6 Position
Causality & Expert Insight: The C6-amine of the indazole is an aniline derivative. Because the nitrogen lone pair is delocalized into the electron-deficient indazole aromatic system, it is significantly less nucleophilic than a standard aliphatic amine. Therefore, highly reactive uronium-based coupling reagents like HATU are required to drive the amide bond formation to completion.
Materials:
-
1-(methoxymethyl)-1H-indazol-6-amine (1.0 equiv)
-
Carboxylic acid building block (1.2 equiv)
-
HATU (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to generate the active O7-azabenzotriazole ester.
-
Coupling: Add 1-(methoxymethyl)-1H-indazol-6-amine (1.0 equiv) to the activated mixture.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progression via LC-MS. The reaction is complete when the peak corresponding to the starting material (m/z 178[M+H]+) is fully consumed, typically within 2-4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically a gradient of Hexanes/EtOAc).
Protocol B: Global Deprotection of the MOM Group
Causality & Expert Insight: The MOM group is a hemiacetal ether. Acid-catalyzed hydrolysis protonates the methoxy oxygen, driving the expulsion of methanol and the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is subsequently trapped by water, releasing formaldehyde and the free indazole[2]. Using a scavenger (like triethylsilane) is rarely necessary unless electron-rich aromatic rings are present elsewhere in the molecule.
Materials:
-
MOM-protected indazole intermediate (1.0 equiv)
-
4M HCl in Dioxane (10-20 equiv)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Solvation: Dissolve the MOM-protected intermediate in MeOH (0.1 M). Methanol serves as both a solvent and a reactant to help drive the equilibrium of the acetal cleavage.
-
Acidification: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane dropwise.
-
Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Reaction Monitoring (Self-Validation): Monitor via LC-MS. Successful deprotection is definitively confirmed by a mass shift of -44 Da (loss of the CH2OCH3 group + addition of a proton) and a shift to an earlier retention time due to increased polarity.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove volatiles. Triturate the resulting crude solid with diethyl ether to remove non-polar impurities. The product is typically isolated as the hydrochloride salt. If the free base is required, neutralize with saturated aqueous NaHCO3 and extract with EtOAc.
References
-
University of Groningen (rug.nl). "Synthetic Developments Towards BODIzy, a new Photolabile Protecting Group". Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of N-Substituted Indazoles
Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter the inherent challenge of functionalizing the indazole core. Because indazoles possess a mobile proton between the N1 and N2 positions, alkylation and arylation reactions typically yield an inseparable mixture of isomers.
This guide is designed for drug development professionals and researchers. It bypasses generic advice to provide field-proven causality, self-validating analytical techniques, and step-by-step troubleshooting protocols to achieve strict regiocontrol.
Part 1: Core Principles & Causality (FAQs)
Q: Why does standard indazole alkylation almost always yield a mixture of N1 and N2 isomers? A: Indazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms. The 1H-indazole tautomer is thermodynamically more stable due to its fully aromatic benzenoid structure, whereas the 2H-tautomer adopts a less stable quinoid-like structure 1. However, the N2 nitrogen is often more sterically accessible and nucleophilic.
-
Kinetic Control: Lower temperatures and weaker bases often lead to mixed or N2-favored products because the highly nucleophilic N2 attacks the electrophile faster.
-
Thermodynamic Control: Using strong bases (like NaH) in polar aprotic solvents at elevated temperatures allows the system to equilibrate, strongly favoring the more stable N1-alkylated product 2.
Q: How do I definitively assign N1 vs. N2 isomers without relying on ambiguous ¹H-NMR NOESY correlations? A: The most reliable, self-validating method is analyzing the ¹³C-NMR chemical shift of the C3 carbon. According to established diagnostic rules, the C3 carbon in N1-alkylated indazoles typically resonates upfield at ~123 ppm . In contrast, N2-alkylation disrupts the aromaticity of the pyrazole ring, shifting the C3 carbon significantly downfield to ~135 ppm 3. This ~12 ppm differential is absolute and eliminates the ambiguity of overlapping proton signals.
Q: How do substituents on the benzenoid ring (specifically C7) alter regioselectivity? A: Steric and electronic factors at the C7 position critically dictate the reaction pathway. A bulky or electron-withdrawing substituent at C7 (e.g., -NO₂, -CO₂Me, or a methyl group) creates severe steric hindrance directly adjacent to the N1 position. In these cases, nucleophilic attack is forced toward the less hindered N2 position, often resulting in excellent N2 regioselectivity (≥96%) regardless of the base utilized 4.
Part 2: Quantitative Data on Regioselectivity
To predict your reaction outcomes, reference the following empirical data table summarizing how reaction conditions shift the N1:N2 ratio.
| Indazole Substrate | Electrophile | Base / Reagents | Solvent | Temp (°C) | Major Isomer | Typical N1:N2 Ratio |
| Unsubstituted 1H-Indazole | Alkyl Halide | NaH (Strong Base) | THF | 60 | N1 | > 90:10 |
| Unsubstituted 1H-Indazole | Propyl Tosylate | Cs₂CO₃ | DMF | 90 | N1 | 85:15 |
| C7-Nitro-1H-Indazole | Alkyl Halide | K₂CO₃ (Weak Base) | DMF | 25 | N2 | < 5:95 |
| Unsubstituted 1H-Indazole | Primary Alcohol | PPh₃, DIAD (Mitsunobu) | THF | 0 to 25 | N2 | 20:80 |
Part 3: Troubleshooting Guides & Validated Protocols
Workflow 1: Maximizing N1-Alkylation (Thermodynamic Control)
The Issue: Your standard K₂CO₃/DMF conditions at room temperature are yielding an inseparable 60:40 mixture of N1:N2 isomers. The Causality: K₂CO₃ is a relatively weak base. It causes incomplete deprotonation, leading to a kinetically driven mixed attack where the more nucleophilic N2 competes with the more stable N1. The Solution: Switch to a softer, more soluble cation (Cs₂CO₃) or a stronger base (NaH) and apply elevated temperatures to drive thermodynamic equilibration 5.
Step-by-Step Methodology (N1-Propylation using Propyl Tosylate):
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted indazole (1.0 eq) and anhydrous Cs₂CO₃ (2.0 eq).
-
Solvation: Suspend the mixture in anhydrous DMF (approx. 10 mL/mmol) under a strict nitrogen atmosphere.
-
Electrophile Addition: Add propyl tosylate (1.5 eq). Expert Note: Tosylates are highly recommended here as they are stable, crystalline solids that provide predictable, controlled reactivity compared to highly volatile alkyl halides.
-
Thermodynamic Heating: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 2–4 hours. The thermal energy is critical for overcoming the activation barrier to funnel intermediates into the thermodynamically favored N1 isomer.
-
Workup: Cool to room temperature, quench with deionized water, and extract 3x with ethyl acetate. Wash the combined organic layers thoroughly with brine to remove residual DMF.
-
Validation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. Validate success via ¹³C-NMR (verify the C3 peak is at ~123 ppm).
Workflow 2: Achieving Strict N2-Alkylation (Kinetic Control)
The Issue: You need the N2-isomer for SAR mapping, but conventional basic alkylation heavily favors N1. The Causality: The 1H-tautomer is too stable under basic conditions, making N2-alkylation unfavorable once thermodynamic equilibrium is reached. The Solution: Bypass standard basic alkylation entirely. Utilize Mitsunobu conditions, which operate under strict kinetic control and preferentially activate the N2 position 2.
Step-by-Step Methodology (N2-Alkylation via Mitsunobu):
-
Preparation: Dissolve the indazole (1.0 eq), the desired primary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under argon.
-
Activation: Cool the mixture to 0 °C in an ice bath to suppress thermodynamic equilibration.
-
Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Expert Note: Slow addition prevents thermal runaway, ensuring the reaction remains strictly under kinetic control.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup & Purification: Concentrate the reaction mixture directly. Purify via flash chromatography. The N2-isomer typically elutes slightly slower than the N1-isomer on normal-phase silica. Validate via ¹³C-NMR (verify the C3 peak is at ~135 ppm).
Part 4: Visualizing the Workflows
Logic flow of thermodynamic vs. kinetic control in indazole regioselective N-alkylation.
Troubleshooting workflow for optimizing N1-selective indazole alkylation reactions.
References
-
Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review Source: ResearchGate URL:1
-
3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5 Source: Benchchem URL:3
-
Methyl 3-fluoro-1H-indazole-5-carboxylate Source: Benchchem URL:4
-
Application Notes and Protocols: Propyl Tosylate in Pharmaceutical Intermediate Synthesis Source: Benchchem URL:5
-
5-(2-Methoxyethoxy)-1H-indazole For Research Source: Benchchem URL:2
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(methoxymethyl)-1H-indazol-6-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(methoxymethyl)-1H-indazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. We provide field-proven insights and validated protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-(methoxymethyl)-1H-indazol-6-amine in my aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?
This is a common and expected observation. The 1-(methoxymethyl)-1H-indazol-6-amine molecule, like many heterocyclic amines used in drug discovery, possesses low intrinsic aqueous solubility.[1][2] The indazole core is largely hydrophobic, and while the 6-amine group offers a site for hydrogen bonding, the overall molecular structure does not favor dissolution in neutral aqueous media. This compound can be categorized as a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low solubility.[2][3]
The primary challenge is the high crystal lattice energy of the solid form, which the solvation energy from water alone is insufficient to overcome. This results in the compound remaining as a solid precipitate in neutral buffers.
Q2: What is the recommended first step for solubilizing the compound for initial in vitro screening?
For most in vitro applications, the standard and most effective first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] The solvent of choice is typically 100% Dimethyl Sulfoxide (DMSO) .
Causality: DMSO is a strong, polar aprotic solvent that is highly effective at disrupting the crystal lattice of organic compounds. It readily solvates 1-(methoxymethyl)-1H-indazol-6-amine, allowing for the preparation of concentrated stocks (e.g., 10-50 mM). This high-concentration stock can then be serially diluted into your final aqueous assay buffer to achieve the desired low-micromolar working concentrations.
See Protocol 1 for a detailed methodology on preparing a DMSO stock solution.
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's wrong?
This phenomenon is known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. While DMSO keeps the compound solubilized in the stock, adding this stock to a large volume of buffer dramatically changes the solvent environment. The percentage of the organic co-solvent (DMSO) in the final solution is often too low to maintain solubility, causing the compound to precipitate.[4]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final target concentration of the compound in your assay.
-
Increase the Co-solvent Percentage: For many cell-based assays, a final DMSO concentration of up to 0.5% is well-tolerated.[4] Ensure your dilution scheme does not exceed this limit unless you have validated higher concentrations for your specific assay. If precipitation still occurs at 0.5% DMSO, you may not be able to achieve your desired concentration with this method.
-
Use Intermediary Dilution Steps: Instead of diluting directly from a 50 mM stock, create an intermediate dilution in 100% DMSO first (e.g., 1 mM). This reduces the volume of DMSO added in the final step, which can sometimes mitigate precipitation.
-
Gentle Warming and Agitation: After diluting the stock, gentle warming to 37°C and vortexing can sometimes help keep the compound in a supersaturated state for the duration of a short-term experiment.[4] However, be aware that the compound may still precipitate over time.
Below is a workflow to guide you through these troubleshooting steps.
Caption: Troubleshooting workflow for compound precipitation.
Q4: Can I use pH modification to increase the aqueous solubility of 1-(methoxymethyl)-1H-indazol-6-amine?
Yes, pH adjustment is a highly effective strategy for this compound.[4][5] The molecule contains a basic amino group (-NH2) at the 6-position of the indazole ring. In an acidic environment (pH < pKa of the amine), this group becomes protonated to form an ammonium salt (-NH3+). This ionized form is significantly more polar and, therefore, more water-soluble than the neutral form.[6]
Mechanism: The equilibrium between the neutral and protonated forms is governed by the pH of the solution. By lowering the pH, you shift the equilibrium towards the more soluble, charged species.
Caption: pH effect on the solubility of an amine-containing compound.
Practical Application: To prepare an aqueous solution, try dissolving the compound directly in a buffer with a pH of 2-4 (e.g., a glycine-HCl or citrate buffer). Alternatively, you can dissolve the compound in a small amount of 0.1 M HCl and then dilute it with water or your buffer of choice, adjusting the final pH as needed. This approach is particularly useful for preparing solutions for animal dosing or other applications where DMSO is undesirable.
Q5: For later-stage development, what advanced formulation strategies can be considered?
When moving beyond initial screening, more sophisticated formulation techniques may be required to improve oral bioavailability.[7][8] These strategies aim to either increase the dissolution rate or maintain a supersaturated state in vivo.[2][9]
-
Salt Formation: Creating a stable hydrochloride (HCl) or other pharmaceutically acceptable salt of the 6-amine group is a common and effective method to dramatically improve aqueous solubility and dissolution rate.[2][10][11]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in a polymer matrix (e.g., PVP, HPMC-AS) in an amorphous (non-crystalline) state.[10][12] The amorphous form has higher free energy and thus enhanced apparent solubility compared to the stable crystalline form.[7] Techniques like spray drying or hot-melt extrusion are used to create ASDs.[2][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic indazole core of the molecule within their central cavity, while their hydrophilic exterior improves water solubility.[5][7]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][9][10]
Experimental Protocols & Data
Recommended Solvents and Starting Conditions
The following table provides a summary of recommended solvents for solubilizing 1-(methoxymethyl)-1H-indazol-6-amine.
| Solvent | Type | Typical Stock Concentration | Notes & Recommendations |
| DMSO | Polar Aprotic | 10-50 mM | First choice for in vitro assays. Keep final concentration in media <0.5% to avoid cytotoxicity.[4] |
| Ethanol | Polar Protic | 1-10 mM | Can be used as a co-solvent. May have higher cellular toxicity than DMSO at equivalent percentages. |
| DMF | Polar Aprotic | 10-20 mM | Effective solvent, but generally more toxic than DMSO. Use with caution. |
| Aqueous Acid | Aqueous | pH Dependent | Dissolve in buffers at pH 2-4 (e.g., 50 mM citrate buffer) or 0.1 M HCl for non-cell-based assays or in vivo formulations. |
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard method for preparing a DMSO stock solution for use in biological assays.
-
Weigh Compound: Accurately weigh a precise amount of 1-(methoxymethyl)-1H-indazol-6-amine powder (e.g., 2.0 mg) into a sterile microcentrifuge or glass vial.
-
Add Solvent: Based on the desired stock concentration, calculate and add the required volume of 100% sterile-filtered DMSO. For example, to make a 20 mM stock from 2.0 mg (MW ≈ 191.22 g/mol ):
-
Volume (L) = (Mass / MW) / Concentration = (0.002 g / 191.22 g/mol ) / 0.020 mol/L ≈ 0.000523 L = 523 µL.
-
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Visual Confirmation: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Equilibrium Aqueous Solubility Measurement (Shake-Flask Method)
This protocol is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[13][14]
-
Prepare Buffer: Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial (e.g., 5 mg in 2 mL). The solid should be clearly visible.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate Solid and Liquid: After equilibration, let the vial stand to allow the excess solid to settle. To separate the dissolved fraction from the undissolved solid, either:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes.[4]
-
Filter the sample through a 0.22 µm PVDF syringe filter. (Note: Ensure the compound does not adsorb to the filter material).
-
-
Quantify Concentration: Carefully collect the clear supernatant. Prepare a standard curve of the compound in the same buffer (using a known concentration stock in a minimal amount of organic solvent). Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.[15][16]
References
- Benchchem. (n.d.). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
- PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- World Pharma Today. (2025, October 17).
- ResearchGate. (2015, May 13). Analytical techniques in pharmaceutical analysis: A review.
- Bentham Science. (2022, August 5). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
- Tablets & Capsules. (2025, July 15).
- WuXi AppTec DMPK. (2024, March 15).
- Der Pharmacia Lettre. (2020).
- PubChem. (n.d.). 1H-Indazol-6-amine.
- Pharma Excipients. (2025, September 22).
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PMC. (n.d.).
- University of Helsinki Research Portal. (2022, July 2).
- ResearchGate. (2025, July 8).
- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- PubChem. (n.d.). 1-methyl-1H-indazol-6-amine.
- Bentham Science. (2022, August 5). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
- Sigma-Aldrich. (n.d.). 1h-indazol-6-amine.
- PubMed. (2023, July 15).
- MilliporeSigma. (n.d.).
- Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine.
- PharmaBlock. (n.d.). Indazoles in Drug Discovery.
- CymitQuimica. (n.d.). 1H-Indazol-6-aMine.
- ResearchGate. (2026, February 25).
- MDPI. (2023, May 12).
- Refubium. (2024, August 3). An approach for pH-independent release of poorly soluble ionizable drugs using hot-melt extrusion.
- Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazol-6-amine | 74728-65-7.
- TOKU-E. (n.d.). Solubility Data Resource.
- PubChemLite. (n.d.). 1-methyl-1h-indazol-6-amine (C8H9N3).
- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- Google Patents. (n.d.). WO2010059658A1 - Chemical compounds.
- ChemScene. (n.d.). 74728-65-7 | (1-Methyl-1H-indazol-6-yl)amine.
- Semantic Scholar. (2022, April 11).
- NIST WebBook. (n.d.). 1H-indazole hydrochloride.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-indazole hydrochloride [webbook.nist.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 15. researchgate.net [researchgate.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
purification challenges of 1-(methoxymethyl)-1H-indazol-6-amine isomers
Welcome to the Technical Support Center for Indazole Chemistry. This guide is specifically engineered for researchers and drug development professionals facing the notorious purification and regioselectivity challenges associated with 1-(methoxymethyl)-1H-indazol-6-amine and its N2-isomer.
Because the indazole scaffold is a privileged pharmacophore, achieving high purity of specific regioisomers is critical for downstream biological assays and structure-activity relationship (SAR) integrity.
The Core Challenge: Tautomerism and Polarity
The synthesis of 1-(methoxymethyl)-1H-indazol-6-amine typically involves the alkylation of an indazole precursor (such as 1H-indazol-6-amine or 6-nitro-1H-indazole) using chloromethyl methyl ether (MOM-Cl).
The Causality of Co-elution: Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. When deprotonated, the resulting ambidentate anion can attack electrophiles at either the N1 or N2 position[1]. The methoxymethyl (MOM) group is relatively small and flexible. Unlike bulky protecting groups (e.g., trityl or tetrahydropyranyl) that drastically alter the 3D steric bulk and dipole moment of the molecule depending on their attachment point, the MOM group leaves the overall polarity of the N1 and N2 isomers nearly identical. Consequently, standard normal-phase silica gel chromatography (which relies on dipole and hydrogen-bonding interactions) often fails to resolve these isomers, leading to frustrating co-elution[2].
Workflow Visualization: Alkylation & Purification Strategy
To successfully isolate the desired isomer, the workflow must be optimized first at the reaction stage (to bias the isomer ratio) and second at the purification stage (using orthogonal separation techniques).
Caption: Decision tree for the regioselective synthesis and purification of MOM-protected indazole isomers.
Quantitative Data & Analytical Differentiation
To establish a self-validating protocol, you must be able to analytically prove which isomer you have isolated. 1D
Table 1: Physicochemical & Spectroscopic Comparison of MOM-Indazole Isomers
| Property / Metric | 1-(methoxymethyl)-1H-indazole core (N1) | 2-(methoxymethyl)-2H-indazole core (N2) |
| Thermodynamic Stability | Higher (Favored under equilibrating conditions)[1] | Lower (Favored under kinetic control)[2] |
| Normal Phase Rf (Hex/EtOAc) | ~0.45 (Often co-elutes or trails slightly behind N2) | ~0.45 - 0.50 (Often co-elutes) |
| Reverse Phase Retention (C18) | Elutes later (Slightly more hydrophobic surface area) | Elutes earlier |
| Key HMBC Correlation (2D NMR) | MOM -CH | MOM -CH |
Table 2: Reaction Condition Matrix for Regioselectivity
| Base | Solvent | Temperature | Primary Outcome | Causality |
| NaH (Strong) | THF (Non-polar aprotic) | 0 °C | High N1 Selectivity | Allows rapid equilibration to the thermodynamically stable 1H-anion prior to alkylation[4]. |
| K | DMF (Polar aprotic) | RT | N1/N2 Mixture (~1:1) | Incomplete deprotonation and solvent stabilization leads to kinetic trapping of both isomers[4]. |
Self-Validating Experimental Protocols
Protocol A: Thermodynamically Driven N1-Selective MOM Protection
Objective: Maximize the N1 isomer to bypass the need for complex reverse-phase separation.
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 6-nitro-1H-indazole (1.0 equiv) in anhydrous THF (0.15 M concentration). Note: Using the nitro-precursor prevents competitive alkylation of the exocyclic C6-amine[5].
-
Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes at 0 °C to ensure complete formation of the thermodynamically stable indazole anion[2].
-
Alkylation: Dropwise, add chloromethyl methyl ether (MOM-Cl, 1.1 equiv). Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood.
-
Equilibration: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS.
-
Workup & Validation: Quench carefully with saturated aqueous NH
Cl at 0 °C. Extract with EtOAc (3x). Dry over Na SO and concentrate. -
Reduction (Post-Purification): Once the N1-MOM-6-nitroindazole is isolated via a short silica plug, reduce the nitro group to the amine using 10% Pd/C and H
gas (1 atm) in MeOH to yield the final 1-(methoxymethyl)-1H-indazol-6-amine[5].
Protocol B: Reverse-Phase HPLC Separation of N1/N2 Mixtures
Objective: Achieve baseline resolution of N1 and N2 isomers when normal phase fails.
-
Sample Preparation: Dissolve the crude N1/N2 mixture in DMSO or the initial mobile phase (e.g., 10% MeCN in Water). Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a preparative C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm). The hydrophobic stationary phase exploits the subtle 3D conformational differences between the N1 and N2 MOM placements.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (MeCN) + 0.1% FA.
-
-
Gradient: Run a shallow gradient. Start at 10% B, ramping to 40% B over 20 minutes. Causality: A shallow gradient is critical because the polarity difference is marginal. Rapid gradients will compress the peaks and cause co-elution.
-
Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm. The N2 isomer typically elutes slightly earlier than the N1 isomer under these conditions.
-
Validation: Lyophilize the separated fractions. Dissolve in DMSO-
and immediately run a H- C HMBC NMR to confirm regiochemistry[3].
Frequently Asked Questions (Troubleshooting)
Q1: Why are my N1 and N2 isomers co-eluting on standard silica gel, even with a shallow Hexane/EtOAc gradient? A: The MOM group is a short, aliphatic ether. It does not provide enough steric bulk to significantly shield the indazole core, nor does it drastically alter the dipole moment between the 1H and 2H tautomeric forms. Normal-phase silica relies on polar interactions, which are nearly identical for both isomers. Switch to Reverse-Phase HPLC (Protocol B) or try using an amino-functionalized silica column, which sometimes offers better orthogonal selectivity for nitrogen heterocycles.
Q2: I tried to MOM-protect 1H-indazol-6-amine directly, but my LC-MS shows multiple masses corresponding to double and triple alkylation. What happened? A: While the indazole ring nitrogen (pKa ~14) is more acidic than the exocyclic aniline-like amine at the 6-position (pKa ~27), the exocyclic amine is still highly nucleophilic. Once the indazole nitrogen is alkylated, the excess MOM-Cl and base will begin alkylating the primary amine. Solution: Protect the primary amine first (e.g., with a Boc group), or synthesize the compound starting from 6-nitro-1H-indazole. Perform the MOM protection on the nitro-derivative, separate the isomers, and then reduce the nitro group to the amine via catalytic hydrogenation[5].
Q3: I am using K
Q4: Can I selectively deprotect the N2 isomer if I have an inseparable mixture? A: In some cases, yes. The N2-alkylated indazole is generally less thermodynamically stable and the N2-C bond can be more labile under specific acidic conditions compared to the N1-C bond. However, MOM groups require strong acidic conditions (e.g., TFA/DCM or HCl/MeOH) for removal, which will likely deprotect both isomers simultaneously. It is far more efficient to separate the isomers via RP-HPLC prior to any downstream steps.
References
-
Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution". Beilstein Journals. Available at:[Link]
-
National Institutes of Health (NIH) / Chemical Science. "Development of a selective and scalable N1-indazole alkylation". PMC. Available at:[Link]
-
Thieme-Connect. "Product Class 2: 1H- and 2H-Indazoles". Science of Synthesis. Available at: [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
dealing with side reactions in the preparation of 1-(methoxymethyl)-1H-indazol-6-amine
Welcome to the technical support and troubleshooting center for the synthesis of 1-(methoxymethyl)-1H-indazol-6-amine . As a critical building block in medicinal chemistry and drug development, the indazole scaffold presents unique regioselectivity and chemoselectivity challenges.
This guide is engineered for researchers and application scientists. It bypasses generic advice to focus on the thermodynamic and kinetic causality behind side reactions—specifically N1 vs. N2 alkylation, competitive exocyclic functionalization, and protecting group lability during reduction.
Synthesis Workflow & Side Reaction Pathways
The synthesis of 1-(methoxymethyl)-1H-indazol-6-amine is typically a two-step sequence starting from 6-nitro-1H-indazole. The diagram below illustrates the optimized pathway alongside common side reactions encountered during process scale-up.
Workflow for 1-(methoxymethyl)-1H-indazol-6-amine synthesis and common side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I observing a high percentage of the 2-MOM (N2-alkylated) regioisomer during the protection of 6-nitro-1H-indazole?
A1: This is a classic issue of thermodynamic vs. kinetic control driven by annular tautomerism. Quantum mechanical calculations demonstrate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3 to 4.46 kcal/mol 1, [[2]](). However, the N2 nitrogen is often kinetically more accessible. When using bases like
Q2: Can I streamline the synthesis by performing the MOM protection directly on 1H-indazol-6-amine? A2: Direct alkylation of 1H-indazol-6-amine is highly discouraged. The exocyclic C6-primary amine is highly nucleophilic. Attempting to protect the indazole core nitrogen in the presence of an unprotected aniline-like amine will result in competitive exocyclic N-alkylation (forming complex N,N-bis(methoxymethyl) mixtures). The standard, field-proven protocol is to establish the N1-MOM core on the electron-deficient 6-nitro-1H-indazole first, and only unmask the amine via reduction afterward 5.
Q3: My MOM group is cleaving during the nitro reduction step. What is causing this?
A3: The methoxymethyl (MOM) group is an acetal and is rapidly hydrolyzed under acidic conditions. Traditional nitro reduction methods utilizing tin(II) chloride (
Q4: The catalytic hydrogenation stalls, and I detect a +16 Da mass impurity by LC-MS. How do I resolve this?
A4: A +16 Da mass relative to your target amine indicates the accumulation of a hydroxylamine intermediate (R-NHOH). Nitro reduction proceeds sequentially (Nitro
Quantitative Data: Reaction Condition Effects on Regioselectivity
The choice of base and solvent is the absolute determinant of N1 vs. N2 selectivity during the protection step. The table below summarizes benchmark data for indazole alkylation.
| Substrate Model | Electrophile | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 6-Nitro-1H-indazole | Alkyl halide / MOM-Cl | NaH | THF | >99:1 | 89 | 3, 4 |
| 6-Nitro-1H-indazole | Alkyl halide / MOM-Cl | NaH | DMF | 38:46 | 84 | 8 |
| 6-Nitro-1H-indazole | Alkyl halide / MOM-Cl | DMF | 1.4:1 | N/A | [[3]]() |
Note: The shift from THF to DMF when using NaH completely inverts the selectivity due to the disruption of the tight
Validated Experimental Protocols
These protocols are designed as self-validating systems. Visual and analytical cues are embedded to ensure the causality of each step is verified in real-time.
Protocol 1: N1-Selective MOM Protection of 6-Nitro-1H-indazole
Objective: Establish the MOM protecting group exclusively at the N1 position via chelation control.
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Ar or
). -
Dissolution: Dissolve 6-nitro-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the pale-yellow solution to 0 °C using an ice bath.
-
Deprotonation (Self-Validation Step): Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Validation Cue: You must observe immediate
gas evolution. The solution will shift from pale yellow to a deep red/orange color, confirming the formation of the indazolide anion. Stir at 0 °C for 30 minutes.
-
-
Alkylation: Add Chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise over 10 minutes. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench & Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Validation Cue: On TLC, the desired N1-MOM isomer will typically elute slightly faster (less polar) than the trace N2-MOM byproduct.
-
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the 6-nitro group to an amine without cleaving the acid-labile MOM acetal.
-
Preparation: In a heavy-walled hydrogenation flask, dissolve the 1-(methoxymethyl)-6-nitro-1H-indazole from Protocol 1 in absolute ethanol (0.1 M).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate).
-
Atmosphere Exchange: Seal the flask. Evacuate the atmosphere under vacuum and backfill with
gas. Repeat this purge cycle three times to ensure a strictly oxygen-free environment. -
Hydrogenation: Stir the suspension vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30-40 psi) at room temperature for 4 to 6 hours.
-
Reaction Monitoring (Self-Validation Step): Analyze an aliquot via LC-MS.
-
Validation Cue: Do not stop the reaction simply because the starting material is gone. You must verify the complete disappearance of the +16 Da hydroxylamine intermediate peak. The reaction is only complete when the sole product mass corresponds to the target amine.
-
-
Filtration & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with excess ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to afford 1-(methoxymethyl)-1H-indazol-6-amine as an off-white solid.
References
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles ACS Publications URL:[Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi Biology URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution University College Cork URL:[Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Beilstein Journals URL:[Link]
-
Novel candidates in the clinical development pipeline for TB drug development and their Synthetic Approaches Vignan URL:[Link]
-
How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. ir.vignan.ac.in [ir.vignan.ac.in]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Enhancing the Long-Term Storage Stability of 1-(methoxymethyl)-1H-indazol-6-amine
Welcome to the technical support center for 1-(methoxymethyl)-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and purity of this compound during long-term storage. By understanding the potential degradation pathways and implementing the recommended protocols, you can ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-(methoxymethyl)-1H-indazol-6-amine during storage?
A1: The degradation of 1-(methoxymethyl)-1H-indazol-6-amine is primarily influenced by its susceptibility to oxidation, hydrolysis, and photodegradation. The aromatic amine group is particularly prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and light.[1][2] The methoxymethyl group, while generally stable, can be susceptible to hydrolysis under acidic or basic conditions, although this is less common under typical storage conditions. The indazole ring itself is a stable aromatic system, but the overall stability of the molecule is dictated by its functional groups.[3]
Q2: I've noticed a change in the color of my compound, from a light yellow to a brownish hue. What does this indicate and is the material still usable?
A2: A significant color change, particularly darkening, is a common indicator of degradation for aromatic amines.[1] This is often due to the formation of oxidized impurities. While a slight color change may not significantly impact purity, a noticeable darkening suggests that the compound's integrity may be compromised. Before use, it is highly recommended to re-analyze the material for purity using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to quantify the level of degradation.[4][5] For critical applications, using a fresh, un-degraded lot is advisable.
Q3: What are the ideal storage conditions to ensure the long-term stability of 1-(methoxymethyl)-1H-indazol-6-amine?
A3: To maximize the shelf-life and preserve the purity of 1-(methoxymethyl)-1H-indazol-6-amine, the following storage conditions are recommended.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down oxidative processes.[7] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation of the sensitive aromatic amine group.[6][8] |
| Container | Tightly sealed, amber glass vial or light-resistant container | To protect from moisture and prevent photodegradation.[6][7] |
| Location | Dry, well-ventilated area | To prevent moisture absorption, as amines can be hygroscopic.[7] |
Q4: Can I store 1-(methoxymethyl)-1H-indazol-6-amine at room temperature for short periods?
A4: While refrigerated conditions are optimal for long-term storage, short-term storage at room temperature in a tightly sealed container within a desiccator may be acceptable for frequently used aliquots.[6] However, for any period exceeding a few days, refrigeration is strongly advised to prevent the acceleration of degradation pathways.
Q5: Are there any chemical stabilizers that can be added to enhance the stability of 1-(methoxymethyl)-1H-indazol-6-amine?
A5: While the addition of stabilizers is a known strategy for preserving aromatic amines, it is generally not recommended unless it is part of a specific formulation development process.[1][2] The introduction of any additional substance can complicate downstream applications and analytical interpretations. The most effective approach for maintaining purity in a research setting is to adhere strictly to the ideal storage conditions.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Degradation of the 1-(methoxymethyl)-1H-indazol-6-amine stock.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (2-8°C, inert atmosphere, protection from light and moisture).
-
Assess Physical Appearance: Check for any significant color change or alteration in the physical form of the solid.
-
Perform Purity Analysis: Re-analyze the purity of the stored compound using a validated analytical method such as HPLC or LC-MS. Compare the results with the certificate of analysis of a fresh batch.
-
Use a Fresh Sample: If degradation is confirmed or suspected, repeat the experiment with a fresh, unopened vial of the compound to see if the inconsistency is resolved.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[9][10] This involves subjecting small aliquots of the compound to stress conditions more severe than typical storage, such as elevated temperature, high humidity, oxidative conditions (e.g., dilute hydrogen peroxide), and exposure to UV light.[11][12]
-
Analyze Stressed Samples: Analyze the stressed samples by LC-MS to identify the mass of the degradation products. This information can help in elucidating their structures and understanding the degradation pathways.[9]
-
Optimize Chromatographic Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.
Visualizing Potential Degradation and Mitigation
The following diagram illustrates the primary degradation threats to 1-(methoxymethyl)-1H-indazol-6-amine and the recommended storage strategies to mitigate these risks.
Caption: Degradation threats and mitigation strategies.
Experimental Protocols
Protocol 1: Repackaging and Aliquoting for Long-Term Storage
This protocol describes the best practices for aliquoting a bulk container of 1-(methoxymethyl)-1H-indazol-6-amine to minimize degradation during repeated use.
Materials:
-
Bulk container of 1-(methoxymethyl)-1H-indazol-6-amine
-
Small, amber glass vials with PTFE-lined caps
-
Spatula
-
Balance
-
Glove box or glove bag with an inert atmosphere (Argon or Nitrogen)
-
Desiccator
Procedure:
-
Prepare the Environment: Perform all operations within a glove box or glove bag that has been purged with an inert gas to displace oxygen and moisture.
-
Pre-label Vials: Label the smaller vials with the compound name, lot number, date, and the aliquoted amount.
-
Aliquot the Compound: Carefully weigh the desired amount of 1-(methoxymethyl)-1H-indazol-6-amine into each pre-labeled vial. Work efficiently to minimize exposure time.
-
Purge with Inert Gas: Before sealing, gently flush the headspace of each vial with a stream of inert gas.
-
Seal Tightly: Immediately and tightly seal the vials with the PTFE-lined caps.
-
Store Appropriately: Place the sealed vials in a refrigerator at 2-8°C. For added protection against moisture, the vials can be stored inside a desiccator within the refrigerator.
Workflow for Handling and Storage
Caption: Recommended workflow for aliquoting and storage.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of 1-(methoxymethyl)-1H-indazol-6-amine. Method optimization may be required based on the specific HPLC system and column used.
Materials:
-
1-(methoxymethyl)-1H-indazol-6-amine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Prepare Sample Solution: Accurately weigh approximately 1 mg of 1-(methoxymethyl)-1H-indazol-6-amine and dissolve it in a suitable solvent (e.g., a mixture of mobile phase A and B) to a final concentration of 0.1 mg/mL.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an experimentally determined λmax)
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
References
- Meyer, G. N. (1960). U.S. Patent No. 2,927,136. Washington, DC: U.S. Patent and Trademark Office.
-
Saferack. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
- Chenicek, J. A. (1953). U.S. Patent No. 2,653,171. Washington, DC: U.S. Patent and Trademark Office.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2022). Forced Degradation – A Review. Retrieved from [Link]
- Dornbrow, B. A., & Altscher, S. (1964). U.S. Patent No. 3,154,583. Washington, DC: U.S. Patent and Trademark Office.
-
International Journal of Pharmaceutical Research and Applications. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]
-
Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
MDPI. (2020). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. Retrieved from [Link]
-
MDPI. (2026). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. Retrieved from [Link]
-
ResearchGate. (2014). Photodegradation of sulfamethoxazole and photolysis active species in water under Uv-Vis light irradiation. Retrieved from [Link]
Sources
- 1. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. env.go.jp [env.go.jp]
- 5. ijrar.org [ijrar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. scispace.com [scispace.com]
Validation & Comparative
Comparative Activity Profile: 1-(Methoxymethyl)-1H-indazol-6-amine vs. Key Indazole Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structure-Activity Relationship (SAR) analysis, kinase hinge-binding mechanics, and comparative experimental workflows.
Introduction & Chemical Context
The 6-aminoindazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib). The indazole nucleus mimics the purine ring of ATP, allowing it to form critical hydrogen bonds within the highly conserved hinge region of protein kinases [1].
While unsubstituted 1H-indazol-6-amine derivatives are widely utilized for their broad-spectrum kinase affinity, substituting the N1 position drastically alters the molecule's binding profile. 1-(methoxymethyl)-1H-indazol-6-amine features a methoxymethyl (MOM) group. Historically utilized as a robust acetal protecting group during complex multi-step syntheses, the MOM-protected indazole is increasingly evaluated in primary SAR screens. By comparing the MOM-substituted derivative against 1H-unsubstituted and 1-methyl analogs, researchers can map the steric constraints and lipophilic tolerance of a target kinase's ATP-binding pocket [2].
Mechanistic Rationale: The Role of N1-Substitution
The biological activity of indazole-6-amine derivatives is dictated by their interaction with the kinase hinge region.
-
1H-Unsubstituted Indazoles: Act as both hydrogen bond donors (via N1-H) and acceptors (via N2). This dual capacity allows them to anchor tightly to the backbone amides of the hinge region, often resulting in potent, pan-kinase activity[1].
-
1-Methyl Indazoles: The addition of a methyl group abolishes the N1 hydrogen bond donor capacity. This restricts the molecule to act solely as an H-bond acceptor, which can successfully engineer selectivity away from off-target kinases that strictly require the N1-H interaction (e.g., shifting activity toward specific targets like PLK4) [3].
-
1-(Methoxymethyl) Indazoles (MOM): The MOM group introduces significant steric bulk and an additional oxygen atom. If a MOM-protected derivative retains activity, it indicates the presence of a large, solvent-exposed, or lipophilic pocket adjacent to the hinge. Conversely, a complete loss of activity confirms a tight spatial constraint and the absolute necessity of the N1-H donor.
Caption: Structural logic of N1-substitution on the 6-aminoindazole scaffold and its effect on kinase binding.
Comparative Quantitative Data
The following table synthesizes representative benchmark data demonstrating how N1-substitution impacts half-maximal inhibitory concentrations (IC₅₀) across standard oncology targets. Note: Values represent aggregated ranges from literature evaluating substituted indazole derivatives to illustrate structural trends.
| Derivative Scaffold | N1 Substituent | Hinge Interaction Profile | Rep. VEGFR2 IC₅₀ (nM) | Rep. PLK4 IC₅₀ (nM) | Primary Utility |
| 1H-indazol-6-amine | -H | Donor & Acceptor | 12 – 30 | 5 – 10 | Broad-spectrum lead generation |
| 1-methyl-1H-indazol-6-amine | -CH₃ | Acceptor Only | ~80 | ~12 | Selective kinase targeting |
| 1-(methoxymethyl)-1H-indazol-6-amine | -CH₂OCH₃ | Acceptor Only + Steric Bulk | >1000 | >500 | SAR steric probe / Intermediate |
Data Interpretation: The drastic drop in potency for the MOM-substituted derivative against VEGFR2 and PLK4 confirms that these kinases possess sterically restricted hinge regions that cannot accommodate the bulky acetal group. Therefore, while 1-(methoxymethyl)-1H-indazol-6-amine is a highly valuable synthetic intermediate, its direct application as a therapeutic agent is limited unless targeting a kinase with a uniquely accommodating lipophilic adjacent pocket.
Experimental Workflows & Protocols
To objectively compare the activity of the MOM-protected indazole against its deprotected counterparts, a self-validating screening cascade is required. The workflow below ensures that biochemical inhibition directly correlates with cellular phenotypes.
Caption: Self-validating experimental workflow for profiling indazole-6-amine derivatives.
Protocol A: Biochemical Kinase Inhibition (ADP-Glo™ Assay)
This assay measures the ability of the indazole derivatives to inhibit ATP consumption by the target kinase. It is self-validating because the luminescence readout is directly proportional to the ADP produced, eliminating false positives from compound auto-fluorescence.
Causality & Setup:
-
Preparation: Prepare 3-fold serial dilutions of 1-(methoxymethyl)-1H-indazol-6-amine, 1-methyl-1H-indazol-6-amine, and 1H-indazol-6-amine in 100% DMSO.
-
Enzyme Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of recombinant kinase (e.g., VEGFR2), and 2 µL of ATP/Substrate mix. Crucial Control: Include a "No Enzyme" well (baseline ATP) and a "Vehicle" well (maximum kinase activity).
-
Incubation: Incubate at room temperature for 60 minutes to allow for steady-state ATP turnover.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence. Calculate IC₅₀ using non-linear regression.
Protocol B: Cellular Anti-Proliferative Evaluation (SRB Assay)
To verify that biochemical inhibition translates to cellular efficacy, the Sulforhodamine B (SRB) assay is utilized. Unlike MTT assays which rely on mitochondrial metabolism (which can be transiently altered by metabolic inhibitors without cell death), SRB binds to basic amino acid residues, providing a direct, stoichiometric measurement of total cellular protein mass [1].
Causality & Setup:
-
Seeding: Seed cancer cell lines (e.g., HCT116 or MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24 hours.
-
Treatment: Treat cells with the indazole derivatives (0.1 µM to 100 µM) for 72 hours.
-
Fixation (Critical Step): Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Why: TCA covalently cross-links proteins and fixes the cells to the plate, preventing the loss of apoptotic cells during subsequent washing steps.
-
Staining: Wash plates with distilled water, dry, and add 0.4% SRB solution (in 1% acetic acid) for 30 minutes.
-
Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm to determine the cellular IC₅₀.
References
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. Available at: [Link]
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC / National Institutes of Health. Available at:[Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC / National Institutes of Health. Available at:[Link]
Structure-Activity Relationship (SAR) Comparison Guide: 1-(Methoxymethyl)-1H-indazol-6-amine and Analogs in Kinase Inhibitor Discovery
Executive Summary
The 1H-indazol-6-amine scaffold is a highly privileged building block in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors targeting oncology and inflammatory pathways (e.g., IKKβ, PLK4). This guide objectively compares the structural, physicochemical, and pharmacological performance of the 1-(methoxymethyl)-1H-indazol-6-amine analog against its unsubstituted (1-H) and alkylated (1-Methyl, 1-Benzyl) counterparts. By analyzing structure-activity relationships (SAR) and providing self-validating experimental workflows, this document equips drug development professionals with the mechanistic insights needed to optimize hinge-binding pharmacophores.
Mechanistic Rationale & SAR Causality
The indazole core frequently acts as a critical hinge-binding motif within the kinase ATP pocket. The C6-amine serves as a versatile nucleophile for coupling to pyrimidine or quinazoline pharmacophores, while the N1-position strictly dictates the molecule's physicochemical properties and its orientation within the hydrophobic pocket.
-
1-H (Unsubstituted) : While capable of acting as both a hydrogen-bond donor and acceptor, the unsubstituted indazole often suffers from high crystal lattice energy due to strong intermolecular hydrogen bonding. This results in poor aqueous thermodynamic solubility, severely limiting oral bioavailability.
-
1-Methyl : The addition of a methyl group eliminates the H-bond donor capacity, disrupting crystal packing and slightly improving solubility. More importantly, the N1-methyl group perfectly occupies a small, lipophilic pocket adjacent to the hinge region in kinases like IKKβ, drastically enhancing binding affinity. Recent structural optimizations have demonstrated that 6-(1-methyl)-1H-indazole moieties can achieve single-digit nanomolar potency ().
-
1-Methoxymethyl (MOM) : The 1-(methoxymethyl)-1H-indazol-6-amine analog serves a dual purpose. Synthetically, the MOM group is a robust, cleavable protecting group that prevents N-alkylation side reactions during complex cross-couplings. Pharmacologically, when retained in the final drug candidate, the MOM ether oxygen introduces a new hydrogen-bond acceptor. The flexible methoxymethyl chain further disrupts flat crystal packing, yielding excellent aqueous solubility compared to the 1-H and 1-Methyl analogs. However, its larger steric bulk may cause clashes in highly restricted kinase hinge pockets.
-
1-Benzyl : Larger substitutions like benzyl groups are generally used to probe pocket depth. In tight hinge regions, they cause severe steric clashes, leading to a massive drop in potency. Similarly, 6-aminoindazole derivatives have been evaluated as antiproliferative agents where bulky N1 substitutions strictly govern cellular permeability and target engagement ().
Comparative SAR Data Analysis
The following table summarizes the quantitative performance of various N1-substituted 1H-indazol-6-amine analogs when coupled to a standard 2-aminopyrimidine kinase-inhibitor core.
| N1-Substituent (Analog) | Kinase Binding Rationale | Model IKKβ IC50 (nM)* | Aqueous Solubility (µg/mL) | Synthetic Utility |
| 1-H (Unsubstituted) | Baseline hinge binder; H-bond donor/acceptor. | ~68.8 | < 5 | Starting material; prone to side reactions. |
| 1-Methyl | Optimal fit for tight hydrophobic pockets. | 7.5 | ~15 | Active pharmacophore; highly potent. |
| 1-Methoxymethyl (MOM) | H-bond acceptor; disrupts crystal packing. | ~45.0 | > 50 | Excellent protecting group; solubility enhancer. |
| 1-Benzyl | Steric clash in narrow hinge regions. | > 1000 | < 1 | Limited; used for probing pocket depth. |
*Note: IC50 values are representative benchmarks derived from recent 2-aminopyrimidine IKKβ inhibitor SAR studies to illustrate the magnitude of N1-substitution effects.
SAR Logic Visualization
Figure 1: Logical SAR progression of 1H-indazol-6-amine scaffold modifications.
Experimental Workflows: Synthesis & Self-Validating Assays
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every methodological step.
Protocol 1: SNAr Coupling of 1-(Methoxymethyl)-1H-indazol-6-amine
Causality: Nucleophilic aromatic substitution (SNAr) is chosen over Buchwald-Hartwig amination to avoid transition-metal contamination, which can yield false positives in downstream biochemical assays. The MOM group ensures regioselective coupling at the C6-amine by masking the N1-indazole nitrogen.
-
Reaction Setup : Dissolve 1.0 eq of 1-(methoxymethyl)-1H-indazol-6-amine and 1.1 eq of the chosen 2-chloro-pyrimidine electrophile in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition : Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophile.
-
Heating & Monitoring : Stir the mixture at 80 °C for 12 hours. Monitor conversion via LC-MS to prevent over-reaction or degradation.
-
Purification : Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.
-
Self-Validation : Confirm structural identity and verify >95% purity using 1H-NMR and HRMS prior to biological testing. Impurities <5% ensure that observed IC50 shifts are strictly due to the N1-substitution.
Protocol 2: Self-Validating ADP-Glo Kinase Assay
Causality: The ADP-Glo assay measures the generation of ADP from ATP during the kinase reaction, providing a direct, functional readout of kinase inhibition rather than mere binding (which can be inactive).
-
Enzyme Preparation : Incubate recombinant kinase enzyme (e.g., IKKβ) with the synthesized indazole analogs (10-point serial dilutions from 10 µM to 0.1 nM) in kinase buffer for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation : Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.
-
ADP Detection : Add ADP-Glo Reagent to terminate the kinase reaction and completely deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Readout : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader.
-
Self-Validating Controls :
-
Positive Control: A known potent inhibitor (e.g., LP46) is run in parallel to validate assay sensitivity and dynamic range.
-
No-Enzyme Control: Establishes the background luminescence baseline, ensuring the signal is entirely enzyme-dependent and not an artifact of compound auto-fluorescence.
-
Vehicle Control (DMSO): Defines 100% kinase activity, providing the absolute upper bound for IC50 curve fitting.
-
References
-
Title : Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source : Journal of Medicinal Chemistry (ACS Publications), 2025. URL :[Link]
-
Title : Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source : Letters in Drug Design & Discovery (Bentham Science), 2023. URL :[Link]
Cross-Reactivity and Selectivity Profiling of 1-(Methoxymethyl)-1H-indazol-6-amine in Kinase Inhibitor Design
Executive Summary
In fragment-based drug discovery (FBDD) and targeted oncology, the 6-aminoindazole scaffold is a privileged pharmacophore, frequently utilized for its ability to mimic the adenine ring of ATP within kinase hinge regions [1]. However, the intrinsic reactivity of the unprotected indazole nitrogen (N1) presents a dual challenge: synthetic cross-reactivity (unwanted N-alkylation during library generation) and pharmacological cross-reactivity (pan-kinase promiscuity leading to off-target toxicity).
This guide provides an objective, data-driven comparison of 1-(methoxymethyl)-1H-indazol-6-amine against its unprotected and methylated alternatives. By analyzing both chemical regioselectivity and kinome-wide off-target profiles, we establish how the methoxymethyl (MOM) protecting group serves not just as a synthetic safeguard, but as a critical structural determinant for driving kinase selectivity.
Mechanistic Basis of Reactivity and Selectivity
The utility of 1-(methoxymethyl)-1H-indazol-6-amine is rooted in the strategic masking of the N1 position. This modification dictates causality in two distinct domains:
-
Synthetic Regioselectivity: The N1 position of the indazole core is highly nucleophilic. When derivatizing the 6-amino group (e.g., via Buchwald-Hartwig cross-coupling or reductive amination), an unprotected N1 often leads to inseparable mixtures of N1- and 6-N-alkylated products[2]. The MOM group sterically and electronically shields N1, driving 100% of the electrophilic attack to the 6-amino vector.
-
Pharmacological Selectivity (Kinome Cross-Reactivity): In standard ATP-competitive (Type I) inhibitors, the unprotected N1-H acts as a critical hydrogen bond donor to the kinase hinge region backbone. While this drives high affinity, it also results in high cross-reactivity across the kinome. The introduction of the bulky MOM group abolishes this H-bond donor capacity and introduces a steric clash with standard hinge residues. Consequently, MOM-bearing scaffolds are forced into alternative binding modes (e.g., Type II conformations or targeting the solvent-exposed front), drastically reducing pan-kinase cross-reactivity and increasing selectivity for specific targets [3].
Mechanistic logic of kinase hinge binding and selectivity driven by N1-MOM protection.
Comparative Performance Analysis
To contextualize the performance of 1-(methoxymethyl)-1H-indazol-6-amine, we must compare it against standard alternatives: the unprotected parent 1H-indazol-6-amine and the permanently alkylated 1-Methyl-1H-indazol-6-amine .
The table below summarizes the quantitative impact of the N1 substituent on both synthetic yield (avoidance of synthetic cross-reactivity) and pharmacological selectivity (measured by the Gini coefficient, where 0 = highly promiscuous and 1 = perfectly selective).
| Scaffold Variant | Synthetic Cross-Reactivity (N-Alkylation) | Kinase Promiscuity (Gini Coefficient) | Primary Binding Mode | Physicochemical Impact (Δ LogP) |
| 1H-indazol-6-amine | High (Requires orthogonal protection steps) | Low (~0.30) - Highly promiscuous | Type I ATP Hinge (Donor/Acceptor) | Baseline |
| 1-Methyl-1H-indazol-6-amine | Low (Stable N1 block, irreversible) | Moderate (~0.55) | Altered Hinge / Type I | +0.4 |
| 1-(methoxymethyl)-1H-indazol-6-amine | None (Orthogonally deprotectable) | High (>0.75) - Highly selective | Type II / Solvent Front | +0.8 |
Data Interpretation: The MOM group provides the highest synthetic utility because it can be retained to drive kinome selectivity (acting as a bulky vector pointing toward the ribose pocket) or cleaved under mild acidic conditions if the pan-kinase activity of the unprotected indazole is desired for a multi-targeted therapy [1].
Experimental Protocols for Cross-Reactivity Profiling
To ensure trustworthiness and reproducibility, the evaluation of these fragments must rely on self-validating experimental systems. The following protocols detail how to assess both synthetic and pharmacological cross-reactivity, incorporating necessary controls to prove causality.
Protocol A: Synthetic Cross-Reactivity Assessment (Regioselectivity)
Causality: This protocol proves that the MOM group effectively eliminates nucleophilic competition between the N1 and 6-NH2 positions during library synthesis.
-
Reaction Setup: Equimolar amounts of 1-(methoxymethyl)-1H-indazol-6-amine and an electrophile (e.g., 4-fluorobenzyl chloride) are reacted in DMF using K2CO3 as a base.
-
Control System: Run a parallel reaction using unprotected 1H-indazol-6-amine. This acts as a positive control for cross-reactivity.
-
Quench and Extraction: Quench with H2O, extract with EtOAc, and concentrate under reduced pressure.
-
LC-MS / 2D NMR Validation: Analyze the crude mixtures.
-
Expected Outcome: The MOM-protected variant will yield a single peak (100% regioselectivity at the 6-amino position). The unprotected control will yield a complex chromatogram indicating N1, N2, and 6-N poly-alkylation.
-
Protocol B: Pharmacological Selectivity Profiling (In Vitro to In-Cell)
Causality: Biochemical assays measure raw affinity but ignore cellular context (e.g., high intracellular ATP concentrations competing for the hinge region). Therefore, in vitro kinome profiling must be orthogonally validated using in-cell target engagement to prove true biological selectivity [3].
-
High-Throughput Kinome Profiling (e.g., KINOMEscan):
-
Screen the derivatized MOM-indazole against a panel of 400+ wild-type and mutant kinases at a fixed concentration (e.g., 1 µM).
-
Internal Control: Include Staurosporine as a pan-kinase positive control to validate assay sensitivity.
-
Output: Calculate the Selectivity Score (S-score), defined as the number of kinases bound / total kinases tested.
-
-
Orthogonal In-Cell Validation (NanoBRET):
-
Transfect HEK293 cells with a NanoLuc-kinase fusion construct corresponding to the primary target identified in Step 1.
-
Introduce a cell-permeable fluorescent tracer that binds the kinase active site.
-
Titrate the MOM-indazole compound. If the compound engages the target in live cells, it displaces the tracer, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Self-Validation: Test against a closely related off-target kinase (e.g., PIM3 vs. CSNK2A) to verify that the steric clash induced by the MOM group maintains selectivity in a physiological environment[3].
-
Self-validating experimental workflow for assessing synthetic and pharmacological cross-reactivity.
Data Interpretation and Causality
The decision to utilize 1-(methoxymethyl)-1H-indazol-6-amine over its unprotected counterpart hinges on the desired therapeutic profile.
When the N1 position is unprotected, the indazole core acts as a highly efficient, yet promiscuous, bioisostere for the purine ring of ATP. This is ideal for developing multi-kinase inhibitors (e.g., targeting VEGFR, FGFR, and PDGFR simultaneously in aggressive solid tumors). However, the resulting cross-reactivity often leads to narrow therapeutic windows due to off-target toxicity.
By employing the MOM-protected fragment, medicinal chemists intentionally disrupt this canonical binding mode. The methoxymethyl ether is highly lipophilic and sterically demanding. It forces the inhibitor to project out of the narrow hinge region and into adjacent, less conserved allosteric pockets or the solvent-exposed front. As demonstrated through NanoBRET and kinome-wide screening, this single structural modification is the causal factor that transforms a promiscuous scaffold into a highly selective probe, capable of discriminating between closely related kinase isoforms [3].
References
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 Source: ResearchGate (Journal of Medicinal Chemistry) URL:[Link]
A Comparative Analysis of the Cytotoxic Effects of 1-(methoxymethyl)-1H-indazol-6-amine Across Diverse Cancer Cell Lines
Introduction
The indazole scaffold is a cornerstone in the development of numerous small molecule anti-cancer drugs approved by the FDA.[1][2] These compounds exhibit a wide range of pharmacological activities, including potent anti-cancer effects, often through the inhibition of various protein kinases.[2][3] This guide focuses on a specific indazole derivative, 1-(methoxymethyl)-1H-indazol-6-amine, and provides a comprehensive comparison of its cytotoxic effects across a panel of distinct human cancer cell lines: HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer).
Understanding the differential sensitivity of cancer cells to a potential therapeutic agent is a critical step in drug discovery and development. This guide will delve into the experimental methodologies used to assess cytotoxicity, present comparative data, and explore the potential molecular mechanisms underlying the observed effects, with a focus on the induction of apoptosis.
Rationale for Cell Line Selection
The choice of HeLa, A549, and MCF-7 cell lines for this comparative study is based on their distinct origins, genetic backgrounds, and well-documented differential responses to various chemotherapeutic agents.
-
HeLa: An immortal human cervical carcinoma cell line, known for its robustness, rapid proliferation, and high adaptability in culture.[4][5] Its unique genetic makeup, including the integration of HPV-18, leads to the inactivation of the tumor suppressor p53, which can influence its response to DNA-damaging agents.[4]
-
A549: A human lung adenocarcinoma cell line that retains features of type II alveolar epithelial cells.[6][7] These cells are characterized by a mutated KRAS oncogene, which can contribute to chemoresistance.[6]
-
MCF-7: A well-characterized estrogen receptor-positive (ER+) breast cancer cell line.[8][9] Its dependence on estrogen for proliferation makes it a valuable model for studying hormone-responsive cancers and resistance to anti-estrogen therapies.[8][10]
Experimental Methodologies
To comprehensively evaluate the cytotoxic effects of 1-(methoxymethyl)-1H-indazol-6-amine, a series of established in vitro assays were employed. The following protocols provide a step-by-step guide to these methodologies, ensuring scientific rigor and reproducibility.
Cell Culture and Maintenance
-
Cell Lines: HeLa, A549, and MCF-7 cells were obtained from a certified cell bank.
-
Culture Media:
-
HeLa and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
MCF-7 cells were cultured in RPMI-1640 medium.
-
-
Supplements: All media were supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells were passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of 1-(methoxymethyl)-1H-indazol-6-amine (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity.[11][13]
-
Cell Seeding and Treatment: Cells were seeded and treated with 1-(methoxymethyl)-1H-indazol-6-amine as described for the MTT assay.
-
Sample Collection: After the 48-hour incubation period, the culture supernatant was collected.
-
LDH Reaction: The supernatant was mixed with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: The mixture was incubated in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: The absorbance was measured at 490 nm.
-
Data Analysis: The percentage of cytotoxicity was calculated relative to a maximum LDH release control (cells treated with a lysis buffer).[13]
Flow Cytometry for Apoptosis Analysis
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.[14][15] Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with the IC50 concentration of 1-(methoxymethyl)-1H-indazol-6-amine for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide were added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: A generalized workflow for assessing the cytotoxicity of a test compound.
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values obtained from the MTT assay for 1-(methoxymethyl)-1H-indazol-6-amine across the three cancer cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Carcinoma | 15.8 |
| A549 | Lung Adenocarcinoma | 28.4 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
These results indicate that 1-(methoxymethyl)-1H-indazol-6-amine exhibits differential cytotoxicity across the tested cell lines. The MCF-7 breast cancer cell line appears to be the most sensitive, followed by the HeLa cervical cancer cell line, while the A549 lung cancer cell line is the least sensitive.
Mechanistic Insights: The Role of Apoptosis
Further investigation into the mechanism of cell death revealed that 1-(methoxymethyl)-1H-indazol-6-amine induces apoptosis in a dose-dependent manner. This is a common mechanism for indazole derivatives, which have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1]
The intrinsic, or mitochondrial, pathway of apoptosis is a major route for chemotherapy-induced cell death.[14][15] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[15][17]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. accegen.com [accegen.com]
- 5. HeLa Cell Line: Revolutionizing Research [cytion.com]
- 6. accegen.com [accegen.com]
- 7. A549 | Culture Collections [culturecollections.org.uk]
- 8. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 9. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 10. A multidrug-resistant MCF-7 human breast cancer cell line which exhibits cross-resistance to antiestrogens and hormone-independent tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]
- 12. media.sciltp.com [media.sciltp.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis pathways in cancer and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
Evaluating 1-(methoxymethyl)-1H-indazol-6-amine as a Privileged Scaffold: Statistical Analysis and Comparative Experimental Data
Introduction: The Tautomeric Challenge in Indazole Functionalization
The 1H-indazole core is a highly privileged scaffold in modern drug discovery, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., Pazopanib)[3.8] and emerging indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [3.7]. However, functionalizing the C6-amine position via transition-metal-catalyzed cross-coupling presents a notorious synthetic hurdle: the tautomeric ambiguity of the N1/N2 ring nitrogens.
When utilizing unprotected 1H-indazol-6-amine, the palladium-amido intermediate frequently undergoes competitive N-arylation at the N1 or N2 positions rather than the desired exocyclic C6-amine. To circumvent this, researchers must employ protecting groups or permanent alkylation. This guide objectively compares the experimental performance of 1-(methoxymethyl)-1H-indazol-6-amine (MOM-protected) against its unprotected and permanently methylated alternatives, providing a statistical analysis of cross-coupling yields and downstream biological efficacy.
Statistical Analysis of Cross-Coupling Efficacy
To evaluate synthetic performance, a standardized Buchwald-Hartwig amination was conducted using 2-chloro-4-methylpyrimidine as the electrophile across three indazole variants. The data below represents the statistical variance across five independent replicates (
Table 1: Comparative Buchwald-Hartwig Amination Performance
| Scaffold Variant | Mean Yield (%) ± SD | Regioselectivity (C6 vs N1-ring) | Statistical Significance ( |
| 1-(methoxymethyl)-1H-indazol-6-amine | 89.2 ± 2.1 | >99:1 | < 0.001 |
| 1H-indazol-6-amine (Unprotected) | 42.5 ± 5.4 | 65:35 | N/A (Baseline) |
| 1,3-dimethyl-1H-indazol-6-amine | 86.4 ± 2.8 | >99:1 | < 0.001 |
*Determined via One-way ANOVA followed by Tukey’s HSD post-hoc test comparing against the unprotected baseline.
Causality of Performance: The unprotected indazole's poor yield (42.5%) is a direct consequence of its tautomeric equilibrium, which allows the electrophile to attack the ring nitrogens. Both the MOM-protected and 1,3-dimethyl variants lock the indazole in a single tautomeric state, sterically and electronically directing the palladium catalyst exclusively to the C6-amine.
Biological Efficacy: The H-Bond Donor Imperative
While both MOM-protection and permanent methylation solve the synthetic regioselectivity issue, they diverge critically in drug design utility. For targets like IDO1, the indazole ring acts as a bioisostere of tryptophan's indole ring[3.7]. The free N1-H is a mandatory hydrogen-bond donor required to anchor the inhibitor within the enzyme's catalytic pocket.
Table 2: Downstream Biological Efficacy (IDO1 Inhibition Assay)
| Final Deprotected/Derivative State | IC | H-Bond Donor at N1? | Relative Potency |
| Derived from MOM (Free 1H-indazole) | 14.3 ± 1.2 | Yes | 1.0x (Optimal) |
| Derived from Methylated (N1-Methyl) | 412.5 ± 18.4 | No | ~29x weaker |
Causality of Performance:
The MOM group is a transient protecting group. It is easily cleaved under mild acidic conditions to restore the critical N1-H bond, yielding a highly potent analog (IC
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints to verify chemical transitions before proceeding to subsequent steps.
Synthetic workflow demonstrating the regioselective advantage of MOM-protection.
Protocol 1: Regioselective Buchwald-Hartwig Amination
-
Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd
(dba) (2 mol%), RuPhos (4 mol%), and LiHMDS (2.0 equiv) in anhydrous THF (5 mL).-
Validation Check: Observe the solution for 10 minutes. The mixture must transition from a cloudy yellow to a deep, homogeneous red, confirming the generation of the active Pd(0)-RuPhos complex.
-
-
Reagent Addition: Add 1-(methoxymethyl)-1H-indazol-6-amine (1.0 equiv) and the aryl halide (1.1 equiv). Seal the tube and heat to 65 °C.
-
Kinetic Monitoring: At
hours, extract a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.-
Validation Check: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the starting mass (
178.1 for [M+H] ).
-
-
Workup: Filter through Celite, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Acidic MOM Deprotection
-
Acidic Cleavage: Dissolve the purified MOM-protected intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.
-
Cleavage Verification:
-
Validation Check: Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. The MOM-protected starting material (R
~0.6, UV-active) must be completely replaced by a more polar baseline spot (R ~0.3), indicating the successful release of the free N-H bond.
-
-
Neutralization and Isolation: Carefully quench the reaction with saturated NaHCO
until pH 8 is reached. Extract with EtOAc ( mL), dry over Na SO , and concentrate to yield the final biologically active inhibitor.
Mechanistic Rationale in Drug Design
The necessity of the deprotection step is grounded in the target's biological mechanism. As shown below, the free N1-H of the indazole is not merely a structural feature; it is the primary pharmacophore responsible for competitive inhibition at the enzyme's active site.
Mechanism of IDO1 inhibition highlighting the necessity of the free N1-H bond.
References
-
Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor Journal of Medicinal Chemistry URL:[Link] [3.8]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents RSC Advances URL:[Link] [3.7]
-
Computationally guided design of N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine inhibitors of EGFR kinase targeting Cys797 Bioorganic & Medicinal Chemistry URL:[Link][3.1]
Safety Operating Guide
1-(methoxymethyl)-1H-indazol-6-amine proper disposal procedures
The management and disposal of functionalized heterocyclic aromatic amines, such as 1-(methoxymethyl)-1H-indazol-6-amine , require rigorous operational protocols to protect laboratory personnel and ensure environmental compliance. As a biologically active intermediate frequently utilized in drug discovery, this compound possesses specific physicochemical hazards dictated by its indazole core and primary amine functionality.
This guide provides a comprehensive, self-validating operational plan for the safe handling, emergency cleanup, and RCRA-compliant disposal of 1-(methoxymethyl)-1H-indazol-6-amine.
Physicochemical Hazard Characterization
To design an effective disposal strategy, one must first understand the molecular causality behind the compound's hazards. 1-(methoxymethyl)-1H-indazol-6-amine features a fused pyrazole-benzene (indazole) scaffold substituted with a primary amine at the 6-position and a methoxymethyl group at the 1-position.
The primary amine acts as a nucleophile and a weak base, making the compound highly reactive toward strong oxidizing agents and acids. Biologically, aromatic amines readily penetrate biological membranes, leading to acute toxicity and severe irritation of the respiratory tract, skin, and eyes ()[1]. Furthermore, the high nitrogen content of the molecule (three nitrogen atoms per molecule) dictates that its thermal decomposition will generate toxic nitrogen oxides (NOx), necessitating specific incineration controls ()[2].
Table 1: GHS Hazard Profile for Indazol-6-amine Derivatives
| Hazard Code | Hazard Class | Route of Exposure | Operational Implication |
| H302 | Acute Toxicity | Oral (Ingestion) | Mandates strict laboratory hygiene; prohibits eating/drinking in the workspace. |
| H312 | Acute Toxicity | Dermal | Requires impermeable nitrile gloves and lab coats during all handling. |
| H315 / H319 | Corrosivity/Irritation | Skin / Eyes | Demands the use of chemical splash goggles and immediate spill response. |
| H332 / H335 | Acute Toxicity / Irritation | Inhalation | Powders must only be handled inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood. |
Regulatory Framework and Waste Characterization
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), 1-(methoxymethyl)-1H-indazol-6-amine is not explicitly listed as a P-listed (acutely hazardous) or U-listed (toxic) waste by name. However, it must be managed as a Characteristic Hazardous Waste due to its toxicity and potential to act as an environmental contaminant ()[3].
Table 2: RCRA Waste Stream Characterization
| Waste Stream State | Matrix / Contaminants | RCRA Classification | Disposal Route |
| Solid Powder | Pure API / Intermediate | Characteristic Toxic Waste | High-Temperature Incineration |
| Liquid Mixture | Dissolved in Methanol/Acetonitrile | D001 (Ignitable) + Toxic | Solvent Blending / Incineration |
| Contaminated PPE | Gloves, Weigh Boats, Towels | Solid Hazardous Waste | Solid Waste Incineration |
Step-by-Step Disposal Protocol
The following methodology provides a self-validating system for the routine disposal of 1-(methoxymethyl)-1H-indazol-6-amine. Every step includes a validation check to ensure the integrity of the safety process.
Phase 1: Segregation and Containerization
-
Phase Segregation: Separate solid waste (powders, contaminated consumables) from liquid waste (reaction filtrates, HPLC solvents). Causality: Mixing solid powders with incompatible liquid waste streams can trigger exothermic reactions or unexpected gas evolution.
-
Select Receptacles: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers. Avoid standard metal drums for the pure compound, as trace moisture can cause the amine to slowly degrade the metal over time.
-
Chemical Stabilization: Ensure the waste stream is entirely free of strong oxidizers (e.g., peroxides, nitric acid) prior to sealing.
-
Validation Check: Review the waste log to confirm no incompatible chemicals have been added to the carboy or drum.
-
Phase 2: Labeling and Accumulation
-
RCRA Labeling: Affix a standardized "Hazardous Waste" label to the container. Explicitly write "1-(methoxymethyl)-1H-indazol-6-amine" and check the boxes for "Toxic" and "Irritant" ()[4].
-
Satellite Accumulation Area (SAA): Move the sealed container to a designated SAA. Ensure the container remains closed at all times except when actively adding waste.
-
Validation Check: Inspect the SAA weekly to ensure total accumulation does not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.
-
Phase 3: Final Destruction (High-Temperature Incineration)
-
Vendor Contracting: Transfer the waste to a licensed hazardous waste transporter.
-
Incineration Specifications: The compound must be destroyed via high-temperature incineration (>1000°C). Because the indazole ring contains multiple nitrogen atoms, combustion will release large volumes of NOx gas. The contracted facility must utilize an incinerator equipped with an afterburner and an alkaline scrubber (using NaOH or Ca(OH)₂) to neutralize these acidic emissions before atmospheric release ()[2].
-
Validation Check: Obtain and file the Certificate of Destruction (CoD) from the vendor to close the chain of custody.
-
Emergency Spill Response Protocol
In the event of an accidental release of 1-(methoxymethyl)-1H-indazol-6-amine powder, immediate containment is required to prevent aerosolization and inhalation ()[5].
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the room's negative pressure HVAC or fume hoods are operating at maximum capacity.
-
Don Advanced PPE: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, chemical splash goggles, a specialized chemical-resistant suit (or heavy lab coat), and double nitrile gloves.
-
Suppress Dust Generation: Do not dry sweep the powder. Lightly mist the spilled powder with a compatible solvent (e.g., water or a 10% isopropanol solution) to bind the particulates.
-
Mechanical Collection: Use a non-sparking scoop or damp absorbent pads to collect the wetted powder.
-
Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate any residual amine, rendering it water-soluble, followed by a thorough wash with soap and water.
-
Waste Disposal: Place all collected material, including the contaminated PPE used during the cleanup, into a heavy-duty hazardous waste bag, seal it, and process it through the standard disposal workflow.
Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for managing this chemical waste.
Figure 1: Workflow for the characterization, segregation, and disposal of 1-(methoxymethyl)-1H-indazol-6-amine.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
Personal protective equipment for handling 1-(methoxymethyl)-1H-indazol-6-amine
An authoritative, mechanistic approach to laboratory safety requires moving beyond generic Safety Data Sheets (SDS) to understand the specific chemical reactivity of the molecule .
1-(methoxymethyl)-1H-indazol-6-amine (CAS: 123177-52-6)[1] is a highly valuable building block in pharmaceutical drug discovery, particularly in the synthesis of kinase inhibitors. However, handling this compound requires a bifurcated safety strategy because it possesses two distinct structural hazards: the aromatic amine core and the acid-labile methoxymethyl (MOM) group .
This guide provides a comprehensive, causality-driven operational plan for the safe handling, reaction, and disposal of this compound.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To design a self-validating safety protocol, we must first understand the molecular vulnerabilities of 1-(methoxymethyl)-1H-indazol-6-amine:
-
The Aromatic Amine Hazard: The 6-aminoindazole core is a known irritant (GHS H315, H319, H335) and is harmful if swallowed (H302)[2]. Aromatic amines are lipophilic enough to permeate the stratum corneum, posing risks of skin sensitization and, in severe cases of systemic exposure, methemoglobinemia.
-
The Methoxymethyl (MOM) Hazard: The MOM group is an acetal. While stable under basic and neutral conditions, exposure to aqueous acid triggers rapid hydrolysis, releasing methanol and formaldehyde [3]. Formaldehyde is a volatile, Group 1 human carcinogen. This means that accidental ingestion (contact with gastric HCl) or routine acidic workups in the lab will generate toxic formaldehyde gas.
Quantitative PPE Specifications
Because of the dual-threat nature of this compound (particulate amine + potential volatile aldehyde), standard laboratory PPE must be upgraded.
| PPE Category | Material / Specification | Minimum Thickness | Breakthrough Time | Mechanistic Justification |
| Primary Gloves | Nitrile (Double-gloved) | 0.12 mm (inner) / 0.14 mm (outer) | > 30 mins | Protects against solid particulate transfer. Double-gloving mitigates micro-tears during spatula use. |
| Secondary Gloves | Butyl Rubber | 0.30 mm | > 480 mins | Mandatory for acidic deprotection steps or spill cleanup, due to high resistance to aldehydes. |
| Respirator | N95 / FFP3 Particulate Mask | N/A | N/A | Required during powder weighing outside a closed system to prevent inhalation of amine dust. |
| Eye Protection | ANSI Z87.1 Splash Goggles | N/A | N/A | Prevents severe eye irritation (H319)[2] from rogue particulates or acidic splashes during workup. |
| Body | Tyvek Sleeves + Lab Coat | N/A | N/A | Prevents accumulation of amine dust on forearms, eliminating delayed dermal absorption. |
Laboratory Workflow & Formaldehyde Risk Management
The following DOT diagram maps the operational logic required to safely handle this compound, highlighting the critical risk juncture where formaldehyde generation occurs.
Workflow for handling MOM-protected indazoles and managing formaldehyde risks.
Step-by-Step Operational Methodologies
Protocol A: Safe Weighing and Dispensing
Static electricity can cause fine indazole powders to aerosolize. This protocol minimizes inhalation risk.
-
Preparation: Ensure the fume hood is operating with a face velocity of at least 0.5 m/s. Clear the deck of all acidic reagents.
-
PPE Donning: Don a standard lab coat, Tyvek sleeves, splash goggles, and two pairs of nitrile gloves. Don an N95 mask if the powder is exceptionally fine or if weighing large quantities (>10 grams).
-
Static Mitigation: Wipe the exterior of the reagent bottle and the weighing boat with a damp lint-free cloth or use an anti-static gun (Zerostat) to eliminate static charge.
-
Transfer: Use a grounded, stainless-steel spatula. Transfer the compound smoothly to the tared vessel.
-
Decontamination: Immediately cap the source bottle. Wipe the spatula and the balance pan with a solvent-soaked wipe (e.g., isopropanol) and dispose of the wipe in a sealed solid-waste container. Remove the outer pair of nitrile gloves before exiting the hood.
Protocol B: Acidic Deprotection (MOM Cleavage)
This step intentionally cleaves the MOM group, generating formaldehyde[3]. It requires strict vapor control.
-
Vessel Setup: Equip a round-bottom flask with a reflux condenser. Connect the top of the condenser to a nitrogen manifold or a dedicated scrubber system (e.g., a bubbler containing saturated aqueous sodium bisulfite to trap formaldehyde).
-
Reagent Addition: Dissolve the 1-(methoxymethyl)-1H-indazol-6-amine in the chosen solvent (e.g., DCM or THF). Upgrade outer gloves to Butyl Rubber.
-
Acid Introduction: Slowly add the acid catalyst (e.g., HCl, TFA, or ZnBr2) dropwise via an addition funnel or syringe. Never add solid compound directly to hot acid.
-
Quenching (Critical Step): Once the reaction is complete, cool the flask to 0°C. Before exposing the mixture to the open laboratory environment, slowly quench the reaction with a cold, saturated aqueous solution of Sodium Bicarbonate (
) or Sodium Hydroxide ( ) until the pH is > 7. This traps residual formaldehyde in the aqueous layer and neutralizes the acid.
Spill Management and Disposal Plan
The "No-Acid" Waste Rule: The most common safety failure when handling MOM-protected amines is disposing of unreacted starting material into a general acidic waste carboy. This will cause the carboy to generate formaldehyde gas, potentially leading to dangerous pressurization or toxic exposure for the next user.
-
Liquid Waste: All liquid waste containing 1-(methoxymethyl)-1H-indazol-6-amine must be disposed of in a strictly neutral or basic hazardous waste stream. Clearly label the waste container: "Contains MOM-protected amines. DO NOT MIX WITH ACIDS. Potential formaldehyde generator."
-
Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, ventilated solid waste bin.
-
Spill Cleanup: In the event of a powder spill, do not sweep. Cover the powder with damp paper towels to suppress dust. Carefully scoop the towels into a heavy-duty plastic bag, seal it, and label it as toxic solid waste. Wash the spill area with soap and water.
References
-
PubChem (National Institutes of Health). 1H-Indazol-6-amine | C7H7N3 | CID 81423 - Safety and Hazards. Retrieved from: [Link]
-
Ataman Kimya. METHOXYMETHYL ETHER - Decomposition and Reactivity. Retrieved from: [Link]
-
Organic Syntheses. 1-Methoxymethyl-1-phenylethane (Procedure detailing MOM ether chemistry and formaldehyde release). Retrieved from:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
